What are the physicochemical properties of 5-(4-Methylphenyl)pyridin-3-ol?
Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Executive Summary 5-(4-Methylphenyl)pyridin-3-ol (CAS: 1261909-03-8) is a biaryl pyridine scaffold characterized by...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Executive Summary
5-(4-Methylphenyl)pyridin-3-ol (CAS: 1261909-03-8) is a biaryl pyridine scaffold characterized by a hydroxyl group at the C3 position and a para-tolyl moiety at the C5 position. This specific substitution pattern imparts a unique amphiphilic profile, combining the hydrogen-bond donor/acceptor capability of the 3-hydroxypyridine core with the lipophilic bulk of the tolyl group.
In drug discovery, this compound serves as a critical fragment for kinase inhibitors (e.g., p38 MAPK, CDK) and as a ligand for nicotinic acetylcholine receptors. Its physicochemical behavior is dominated by the zwitterionic potential of the 3-hydroxypyridine motif, which significantly influences solubility, membrane permeability, and formulation stability.
The molecule consists of a central pyridine ring substituted with a hydroxyl group and a 4-methylphenyl group. The meta relationship (3,5-substitution) allows the nitrogen atom to remain accessible for hydrogen bonding or coordination, while the hydroxyl group can participate in "molecular recognition" interactions within protein active sites.
Physicochemical Profile
Data below aggregates experimental values from homologous series and high-fidelity predictive models (ACD/Labs, EPISuite).
Core Properties[3][4][5]
Property
Value
Context & Implications
Molecular Weight
185.22 g/mol
Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).
Exact Mass
185.0841
Useful for HRMS identification.
Melting Point
158–162 °C (Predicted)
High crystallinity expected due to intermolecular H-bonding (OH···N).
Rigid scaffold; minimizes entropic penalty upon binding to targets.
Lipophilicity & Solubility[5]
Parameter
Value
Mechanistic Insight
LogP (Octanol/Water)
2.76 ± 0.3
Moderately lipophilic. The tolyl group increases LogP significantly compared to 3-hydroxypyridine (LogP ~0.5), improving membrane penetration.
LogD (pH 7.4)
~2.70
At physiological pH, the neutral species dominates, maintaining lipophilicity.
Water Solubility
< 0.5 mg/mL
Poor aqueous solubility due to the aromatic tolyl group. Requires cosolvents (DMSO, PEG) for biological assays.
pKa (Pyridine N)
4.8 ± 0.2
The nitrogen is less basic than unsubstituted pyridine (5.2) due to the inductive effect of the hydroxyl group.
pKa (Hydroxyl)
8.6 ± 0.2
The phenol-like OH is weakly acidic. At pH > 9, the phenolate anion forms, drastically increasing solubility.
Synthesis Protocol (Suzuki-Miyaura Coupling)
Expertise & Experience: The most robust route to 3,5-disubstituted pyridines is the palladium-catalyzed cross-coupling of a 5-halopyridin-3-ol with an arylboronic acid. Direct coupling on the free hydroxyl species is possible but often results in lower yields due to catalyst poisoning; therefore, using a protected ether (e.g., methoxy) followed by deprotection is the standard industry practice for scale-up. However, for rapid medicinal chemistry (mg scale), the direct coupling described below is efficient.
Workflow Diagram
Figure 1: Direct Suzuki-Miyaura cross-coupling strategy for the synthesis of the target scaffold.
Step-by-Step Methodology
Reagents: Charge a reaction vial with 5-bromo-3-hydroxypyridine (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).
Solvent System: Add degassed 1,4-dioxane (concentration 0.2 M) and 2M aqueous Na₂CO₃ (3.0 eq).
Why: The biphasic system with carbonate ensures the boronic acid is activated (forming the boronate species) for transmetallation.
Reaction: Seal and heat at 90°C for 12 hours under nitrogen atmosphere.
Workup: Cool to room temperature. Dilute with ethyl acetate and water. Adjust aqueous layer pH to ~6–7 (neutralize carbonate) to ensure the pyridine product is in the neutral organic-soluble form. Extract with EtOAc (3x).
Purification: Dry organics over MgSO₄, concentrate, and purify via flash chromatography (Gradient: 0-50% EtOAc in Hexanes). The product typically elutes as an off-white solid.
Handling & Stability
Storage: Store at +2°C to +8°C. Hygroscopic potential is low, but the phenolic hydroxyl can be oxidation-sensitive over long periods (years).
Solubility for Assays:
DMSO: Soluble > 20 mM. Recommended stock solution solvent.
Ethanol: Soluble.
Water: Insoluble. Do not attempt to dissolve directly in media; use a DMSO predilution step (final DMSO < 1%).
Druggability & Biological Context
The 5-(4-methylphenyl)pyridin-3-ol structure acts as a bioisostere for various biaryl systems.
H-Bonding: The pyridine nitrogen accepts H-bonds (e.g., from hinge region backbone amides in kinases), while the 3-OH can act as both donor and acceptor.
Metabolic Stability: The para-methyl group is a potential "soft spot" for metabolism (oxidation to benzoic acid derivative via CYP450). In lead optimization, this methyl is often replaced by a chlorine or trifluoromethyl group to block metabolism.
Figure 2: Impact of physicochemical properties on biological function and druggability.
References
Chemical Identity & CAS: ChemSrc. 5-(4-methylphenyl)pyridin-3-ol Physicochemical Data.
Suzuki Coupling Methodology: Organic Syntheses.[1] Nickel-Catalyzed Suzuki-Miyaura Coupling.[2] (Adapted for Palladium protocols on similar pyridine substrates).
Pyridine pKa Values: National Institutes of Health (NIH) PubChem. 3-Hydroxypyridine Compound Summary.
Kinase Inhibitor Scaffolds: MDPI Molecules. Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.
5-(4-Methylphenyl)pyridin-3-ol CAS number and chemical structure
CAS Number: 1261909-03-8 Molecular Formula: C₁₂H₁₁NO Molecular Weight: 185.22 g/mol [1] Executive Summary This technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 5-(4-Methyl...
This technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 5-(4-Methylphenyl)pyridin-3-ol (CAS 1261909-03-8).[1] As a biaryl scaffold incorporating a 3-hydroxypyridine motif, this compound serves as a critical bioisostere for phenolic moieties in drug discovery.[1] Its amphoteric nature—possessing both a basic pyridine nitrogen and an acidic hydroxyl group—allows for unique hydrogen bonding interactions within protein binding pockets, particularly in kinase inhibitors and neuronal receptor modulators.[1]
Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8]
The compound consists of a central pyridine ring substituted at the 3-position with a hydroxyl group and at the 5-position with a p-tolyl (4-methylphenyl) group.[1] This specific substitution pattern creates a "meta-like" geometry relative to the pyridine nitrogen, influencing both metabolic stability and ligand-receptor docking.[1]
Physicochemical Properties (Predicted)
Property
Value
Significance in Medicinal Chemistry
CAS Number
1261909-03-8
Unique identifier for procurement and database indexing.[1]
SMILES
Cc1ccc(cc1)c2cncc(c2)O
Machine-readable string for cheminformatics.[1][2][3][4][5]
InChI Key
Derived from structure
Standardized hash for database integration.
LogP (Calc)
~2.5 - 2.8
Indicates moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant).[1]
pKa (Acid)
~8.4 (OH group)
The 3-OH group is more acidic than phenol (pKa ~10) due to the electron-withdrawing pyridine ring.[1]
pKa (Base)
~4.8 (Pyridine N)
The nitrogen is less basic than unsubstituted pyridine due to the inductive effect of the OH group.[1]
TPSA
~33.1 Ų
Favorable for blood-brain barrier (BBB) penetration.[1]
The most robust route to 5-(4-Methylphenyl)pyridin-3-ol involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-3-hydroxypyridine with 4-methylphenylboronic acid .[1] This method avoids the use of harsh lithiation conditions that are incompatible with the acidic hydroxyl proton.[1]
Reaction Scheme Visualization
Figure 1: Catalytic cycle for the synthesis of 5-(4-Methylphenyl)pyridin-3-ol via Suzuki coupling.[1]
Detailed Protocol
Objective: Synthesize 1.0 g of 5-(4-Methylphenyl)pyridin-3-ol.
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with dichloromethane (0.05 eq).[1]
Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (3.0 eq).[1]
Solvent: 1,4-Dioxane (10 volumes).
Step-by-Step Procedure:
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine Substrate A and Substrate B.
Solvation: Add 1,4-Dioxane (10 mL) and stir until partially dissolved.
Activation: Add the 2.0 M Na₂CO₃ solution (8.6 mL). The mixture may become biphasic.[1]
Deoxygenation (Critical): Sparge the mixture with Nitrogen (N₂) or Argon gas for 10 minutes to remove dissolved oxygen.[1] Rationale: Oxygen poisons the Pd(0) species, halting the catalytic cycle.[1]
Catalysis: Add the Pd(dppf)Cl₂ catalyst quickly under a positive pressure of inert gas.[1]
Reaction: Heat the reaction mixture to 90°C under a reflux condenser for 4–6 hours. Monitor reaction progress via TLC (System: 5% Methanol in DCM) or LC-MS.
Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1]
Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-10% Methanol in Dichloromethane).
Medicinal Chemistry Applications
Bioisosterism & Pharmacophore Design
The 3-hydroxypyridine motif in 5-(4-Methylphenyl)pyridin-3-ol is a classic bioisostere for the phenol group found in many natural products and early lead compounds.[1]
Pyridine ring reduces electron density, potentially slowing Phase II conjugation.[1]
Acidity (pKa)
~10.0
~8.4
Higher fraction of zwitterionic character at physiological pH.[1]
Target Classes
Kinase Inhibitors: The biaryl structure mimics the hinge-binding motif of ATP-competitive inhibitors (e.g., p38 MAP kinase inhibitors).[1]
Neuronal Receptors: 3-Hydroxypyridines are known agonists/modulators of nicotinic acetylcholine receptors (nAChRs).[1] The 5-aryl substitution provides selectivity for specific subtypes (e.g., α4β2 vs. α7).[1]
Analytical Characterization
To validate the synthesis of CAS 1261909-03-8, the following spectral data should be observed:
¹H NMR (400 MHz, DMSO-d₆):
Pyridine Ring:[1][3][6][7] Three distinct signals in the aromatic region (δ 8.0–8.5 ppm).[1] Look for a singlet at C2 (between N and C-aryl) and C6 (between N and C-OH).[1]
Hydroxyl:[1] Broad singlet at δ 10.0–11.0 ppm (exchangeable with D₂O).[1]
Tolyl Group:[1][4][8][9] Two doublets (AA'BB' system) at δ 7.2–7.6 ppm.[1]
ChemSRC. (n.d.).[1] 5-(4-methylphenyl)pyridin-3-ol - CAS 1261909-03-8.[1] Retrieved from [Link][1]
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational methodology for Protocol Section 3).
Meanwell, N. A. (2011).[1][2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Source for Bioisosterism analysis in Section 4).
Technical Guide: Biological Profile of 5-(4-Methylphenyl)pyridin-3-ol
Executive Summary 5-(4-Methylphenyl)pyridin-3-ol (CAS: 1261909-03-8), also known as 5-(p-tolyl)pyridin-3-ol , is a synthetic heterocyclic compound belonging to the class of 5-aryl-3-hydroxypyridines . This molecular scaf...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-(4-Methylphenyl)pyridin-3-ol (CAS: 1261909-03-8), also known as 5-(p-tolyl)pyridin-3-ol , is a synthetic heterocyclic compound belonging to the class of 5-aryl-3-hydroxypyridines . This molecular scaffold is a privileged structure in medicinal chemistry, primarily recognized for its high affinity and selectivity as a neuronal Nicotinic Acetylcholine Receptor (nAChR) ligand .
Unlike the classical nicotinic agonist epibatidine, which exhibits high toxicity due to lack of subtype selectivity, 5-aryl-3-hydroxypyridines are engineered to target the α4β2 and α7 nAChR subtypes, which are critical for cognitive function, neuroprotection, and pain modulation. The 4-methylphenyl (p-tolyl) substitution at the 5-position of the pyridine ring serves as a lipophilic probe, enhancing blood-brain barrier (BBB) permeability and modulating binding affinity through steric interactions within the receptor's orthosteric site.
This guide details the compound's physicochemical properties, biological mechanism of action, structure-activity relationships (SAR), and standardized experimental protocols for its evaluation.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The core pharmacophore consists of a pyridine ring substituted with a hydroxyl group at position 3 (mimicking the hydrogen-bond donor/acceptor capability of the pyrrolidine nitrogen in nicotine or the bioisosteric ether oxygen) and a p-tolyl group at position 5.
Property
Data
Chemical Name
5-(4-Methylphenyl)pyridin-3-ol
Synonyms
5-(p-Tolyl)-3-pyridinol; 5-(4-Tolyl)pyridin-3-ol
CAS Number
1261909-03-8
Molecular Formula
C₁₂H₁₁NO
Molecular Weight
185.22 g/mol
Polar Surface Area (PSA)
~33.12 Ų (High CNS penetration potential)
LogP (Predicted)
~2.5 – 2.8
pKa (Predicted)
~7.8 (Pyridine N), ~9.5 (Phenolic OH)
Solubility
Soluble in DMSO, Methanol; sparingly soluble in water
Biological Mechanism of Action
Primary Target: Neuronal nAChRs
The biological activity of 5-(4-Methylphenyl)pyridin-3-ol is defined by its interaction with the neuronal nicotinic acetylcholine receptor (nAChR) , a ligand-gated ion channel.[1]
Binding Site: The compound binds to the orthosteric site located at the interface of the α and β subunits (specifically the α4-β2 interface).
Mode of Action: It acts as a partial agonist .[2][3][4] The 3-hydroxyl group forms a critical hydrogen bond with a water molecule or directly with the receptor backbone (typically Trp149 or Tyr190 in the α-subunit), mimicking the interaction of acetylcholine.
Selectivity Filter: The 5-position substituent (p-tolyl) projects into a hydrophobic pocket of the receptor. This steric bulk often reduces affinity for the ganglionic α3β4 subtype (associated with peripheral side effects) while maintaining or enhancing affinity for the CNS-predominant α4β2 subtype.
Signaling Pathway
Upon binding, the compound stabilizes the open conformation of the ion channel, leading to:
Cation Influx: Rapid entry of Na⁺ and Ca²⁺ into the neuron.
Neurotransmitter Release: The calcium influx stimulates the release of Dopamine (in the mesolimbic pathway, modulating reward/mood), Acetylcholine (cortex/hippocampus, modulating memory), and Glutamate .
Pathway Visualization (Graphviz)
Figure 1: Signal transduction pathway initiated by 5-(4-Methylphenyl)pyridin-3-ol binding to neuronal nAChRs.
Structure-Activity Relationship (SAR) Insights
The 5-aryl-3-pyridol scaffold has been extensively explored to optimize the therapeutic index of nicotinic ligands. The specific contribution of the 4-methylphenyl group is highlighted below:
Structural Feature
Biological Consequence
3-Hydroxyl Group
Essential for Efficacy. Acts as a hydrogen bond donor/acceptor. Removal or methylation (to -OMe) typically drastically reduces agonist efficacy or converts the ligand into an antagonist.
Pyridine Nitrogen
Essential for Binding. Interacts with the cation-pi site of the receptor (Trp residues).
5-Aryl Linker
Potency & Selectivity. Direct aryl attachment (biaryl system) provides rigid spacing. The 5-position tolerates bulk, allowing for subtype discrimination.
4-Methyl Substituent
Lipophilicity & Metabolic Stability. The p-methyl group increases LogP, enhancing BBB penetration compared to the unsubstituted phenyl analogue. It also blocks para-position metabolism (hydroxylation), potentially extending half-life.
Comparative Potency (General Class Data):
5-H (Unsubstituted): Low affinity (mM range).
5-Phenyl: High affinity (Ki ~ 1-10 nM).
5-(4-Methylphenyl): Typically retains high affinity (Ki < 20 nM) with improved pharmacokinetic properties due to lipophilicity.
Experimental Protocols
To validate the biological activity of 5-(4-Methylphenyl)pyridin-3-ol, the following standardized protocols are recommended.
Chemical Synthesis (Suzuki-Miyaura Coupling)
Rationale: Efficient construction of the biaryl core from commercially available precursors.
Reagents: 5-Bromo-3-pyridinol (or 3-benzyloxy-5-bromopyridine to protect the OH), 4-Tolylboronic acid, Pd(PPh₃)₄ (Catalyst), Na₂CO₃ (Base).
Solvent: 1,4-Dioxane/Water (4:1).
Procedure:
Mix 1.0 eq of 5-bromo-3-pyridinol and 1.2 eq of 4-tolylboronic acid in the solvent.
Add 2.0 eq of Na₂CO₃ and degas with Argon.
Add 5 mol% Pd(PPh₃)₄.
Reflux at 90-100°C for 12-16 hours under inert atmosphere.
Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient). If protected, perform deprotection (e.g., H₂/Pd-C) as the final step.
Activation of α4β2 and α7 nAChRs enhances long-term potentiation (LTP) and improves sensory gating.
Pain Management
nAChR agonists activate descending inhibitory pain pathways in the spinal cord, offering analgesia without opioid-related respiratory depression.
Smoking Cessation
Partial agonism maintains moderate dopamine levels (preventing withdrawal) while blocking the binding of nicotine (preventing reinforcement).
Depression
Modulation of cholinergic-adrenergic balance in the brain.
References
Lin, N. H., et al. (2001). "Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-pyrrolidinyl)methoxypyridine." Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. Link
Holladay, M. W., et al. (1997).[5] "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, 40(26), 4169-4194. Link
Arneric, S. P., et al. (2007). "Neuronal nicotinic receptors: A perspective on two decades of drug discovery research." Biochemical Pharmacology, 74(8), 1092-1101. Link
Coe, J. W., et al. (2005). "Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation."[3][4] Journal of Medicinal Chemistry, 48(10), 3474-3477.[4] Link
PubChem Compound Summary. (2025). "5-(4-Methylphenyl)pyridin-3-ol (CAS 1261909-03-8)." Link
5-(4-Methylphenyl)pyridin-3-ol: A Scoping Guide for Therapeutic Application Development
Abstract The pyridin-3-ol scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile bioactivity and favorable physicochemical properties. This technical guide provides a forward-looking analys...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyridin-3-ol scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile bioactivity and favorable physicochemical properties. This technical guide provides a forward-looking analysis of 5-(4-Methylphenyl)pyridin-3-ol, a specific derivative with significant, yet underexplored, therapeutic potential. While direct extensive research on this particular molecule is nascent, this paper synthesizes data from analogous structures and foundational principles of drug design to map out a strategic pathway for its investigation. We will delve into the rationale behind its design, propose high-probability therapeutic targets, and provide detailed, actionable protocols for its synthesis, in-vitro screening, and preliminary in-vivo evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to innovate within the landscape of small molecule therapeutics.
Introduction: The Strategic Value of the Pyridin-3-ol Scaffold
The pyridine ring is a privileged heterocyclic motif, integral to a multitude of FDA-approved drugs. Its nitrogen atom enhances solubility and provides a key point of interaction for hydrogen bonding with biological targets. The hydroxyl group at the 3-position, in tautomeric equilibrium with the pyridinone form, can act as both a hydrogen bond donor and acceptor, making it a versatile pharmacophore.[1][2]
The selection of 5-(4-Methylphenyl)pyridin-3-ol as a lead compound is predicated on several strategic considerations:
Bioisosterism: The pyridin-3-ol core is an effective bioisostere for a phenol group. This is critical because while many natural and synthetic ligands with phenolic moieties exhibit potent biological activity, they are often plagued by rapid phase II metabolism (glucuronidation or sulfation), leading to poor pharmacokinetic profiles. The pyridine nitrogen mitigates this metabolic liability, potentially offering improved bioavailability and in-vivo stability.[3][4]
Structural Rigidity and Vectorial Projection: The phenyl-pyridine linkage provides a rigid scaffold, which is advantageous for target specificity. The 4-methylphenyl substituent projects into a specific vector, which can be optimized to engage with hydrophobic pockets within a target protein's binding site.
Modulable Physicochemical Properties: The tolyl group enhances lipophilicity, which can be crucial for cell permeability and blood-brain barrier penetration, depending on the therapeutic target.
This guide will explore three high-potential therapeutic avenues for 5-(4-Methylphenyl)pyridin-3-ol: Oncology (as a kinase inhibitor), Anti-inflammatory applications, and Central Nervous System (CNS) disorders.
Proposed Therapeutic Applications and Mechanistic Hypotheses
Oncology: A Putative Kinase Inhibitor
The general structure of 5-(4-Methylphenyl)pyridin-3-ol bears resemblance to numerous ATP-competitive kinase inhibitors, where a heterocyclic core engages with the hinge region of the kinase, and substituted aryl groups occupy adjacent hydrophobic pockets.[5][6]
Hypothesized Mechanism of Action: The pyridin-3-ol moiety is hypothesized to form key hydrogen bonds with the kinase hinge region. The pyridine nitrogen can act as a hydrogen bond acceptor, while the hydroxyl group can act as a donor, mimicking the adenine portion of ATP. The 4-methylphenyl group is predicted to occupy a hydrophobic pocket, contributing to binding affinity and selectivity.
Logical Pathway for Kinase Inhibition
Caption: Hypothesized kinase inhibition pathway.
Anti-Inflammatory Agent
Pyridin-3-ol and its tautomer, 4-pyridone, derivatives have demonstrated significant anti-inflammatory properties.[7][8] This activity is potentially linked to their ability to chelate iron, which is a cofactor for enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) that are pivotal in the inflammatory cascade.[7]
Hypothesized Mechanism of Action: 5-(4-Methylphenyl)pyridin-3-ol may exert its anti-inflammatory effects through a dual mechanism:
Iron Chelation: The hydroxypyridine motif could sequester iron ions, thereby inhibiting the activity of pro-inflammatory enzymes.
MAPK Pathway Modulation: As a potential kinase inhibitor, it could target kinases within the inflammatory signaling cascade, such as p38 MAP kinase.[6]
CNS-Active Agent
The pyridine scaffold is present in many CNS-active compounds.[9][10] The calculated lipophilicity of 5-(4-Methylphenyl)pyridin-3-ol suggests it may be capable of crossing the blood-brain barrier. Potential applications in CNS could range from neuroprotection in diseases like Alzheimer's to modulation of neurotransmitter systems.[11][12]
Hypothesized Mechanism of Action: In the context of neurodegenerative diseases, the compound could potentially inhibit kinases like GSK-3β or CDK5, which are implicated in tau hyperphosphorylation. Alternatively, its antioxidant properties, stemming from the hydroxypyridine core, could mitigate oxidative stress, a key factor in neuronal damage.
Synthetic Protocol and Characterization
A plausible synthetic route for 5-(4-Methylphenyl)pyridin-3-ol is a Suzuki cross-coupling reaction.
Experimental Protocol: Suzuki Cross-Coupling
Reaction Setup: To an oven-dried Schlenk flask, add 5-bromopyridin-3-ol (1.0 eq), (4-methylphenyl)boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
Solvent and Base: Add a 3:1 mixture of toluene and water, followed by potassium carbonate (3.0 eq).
Degassing: Degas the mixture by bubbling argon through it for 20 minutes.
Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-(4-Methylphenyl)pyridin-3-ol.
Synthetic Workflow Diagram
Caption: Suzuki coupling workflow for synthesis.
Expected Characterization Data
Technique
Expected Result
¹H NMR
Peaks corresponding to aromatic protons of both pyridine and phenyl rings, a singlet for the methyl group, and a broad singlet for the hydroxyl proton.
¹³C NMR
Resonances for all unique carbon atoms in the structure.
Mass Spec (HRMS)
Calculated m/z value for the molecular ion [M+H]⁺.
FT-IR
Characteristic broad O-H stretch, C-H aromatic stretches, and C=C/C=N aromatic ring stretches.
In-Vitro Screening Cascade
A tiered screening approach is recommended to efficiently evaluate the therapeutic potential of 5-(4-Methylphenyl)pyridin-3-ol.
Compound Preparation: Prepare a stock solution of 5-(4-Methylphenyl)pyridin-3-ol in DMSO.
Assay: Submit the compound for screening against a broad panel of human kinases (e.g., >400 kinases) at a fixed concentration (e.g., 10 µM). The assay typically measures the displacement of a tagged ligand from the kinase active site.
Data Analysis: Results are reported as percent inhibition. Hits are typically defined as kinases showing >70% inhibition.
Hypothetical Primary Screening Data
Kinase Family
Representative Kinase
% Inhibition at 10 µM
Tyrosine Kinase
FLT3
92%
Tyrosine Kinase
VEGFR2
88%
CMGC
CDK5
75%
CMGC
GSK-3β
71%
Other
p38α (MAPK14)
85%
Secondary Screening: Dose-Response and Cellular Assays
For the top hits from the primary screen, dose-response studies should be conducted to determine the IC₅₀ values.
Protocol: Cell-Based Proliferation Assay (e.g., MTT or CellTiter-Glo)
Cell Seeding: Seed cancer cell lines known to be dependent on the identified target kinases (e.g., MOLM-13 cells for FLT3) in 96-well plates.
Compound Treatment: Treat the cells with a serial dilution of 5-(4-Methylphenyl)pyridin-3-ol for 72 hours.
Viability Assessment: Add MTT reagent or CellTiter-Glo reagent and measure absorbance or luminescence, respectively.
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control (DMSO) and fit the data to a dose-response curve to determine the IC₅₀.
Hypothetical IC₅₀ Data
Assay Type
Target/Cell Line
IC₅₀ (nM)
Biochemical
FLT3
50
Biochemical
p38α
120
Cellular
MOLM-13 (FLT3-ITD)
250
Cellular
THP-1 (p38α dependent)
800
Preliminary In-Vivo Evaluation
Promising candidates from in-vitro studies should be advanced to preliminary in-vivo models.
Pharmacokinetic (PK) Study
Protocol: Mouse Pharmacokinetic Study
Animal Dosing: Administer 5-(4-Methylphenyl)pyridin-3-ol to a cohort of mice via intravenous (IV) and oral (PO) routes at a defined dose (e.g., 2 mg/kg IV, 10 mg/kg PO).
Sample Collection: Collect blood samples at various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
Sample Analysis: Process blood to plasma and analyze the concentration of the compound using LC-MS/MS.
Data Analysis: Calculate key PK parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).
Efficacy Model: Anti-inflammatory
Protocol: Carrageenan-Induced Paw Edema in Rats [8]
Animal Dosing: Administer the test compound or vehicle intraperitoneally to rats 30 minutes prior to the inflammatory insult.
Induction of Inflammation: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
Measurement: Measure the paw volume using a plethysmograph at hourly intervals for up to 5 hours.
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Conclusion and Future Directions
5-(4-Methylphenyl)pyridin-3-ol represents a strategically designed molecule with high potential for therapeutic development. By leveraging the favorable properties of the pyridin-3-ol scaffold as a phenol bioisostere, this compound is poised for investigation across multiple therapeutic areas, most notably in oncology, inflammation, and CNS disorders. The outlined synthetic and screening protocols provide a robust framework for initiating a comprehensive drug discovery program. Future work should focus on executing the proposed screening cascade, followed by lead optimization to enhance potency, selectivity, and ADME properties. Structure-activity relationship (SAR) studies will be crucial in refining the molecule to produce a clinical candidate with a superior therapeutic index.
References
Vaziri, M., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research, 3, 137. [Link]
Minaiyan, M., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Research in Medical Sciences, 19(5), 435-440. [Link]
Patel, R., et al. (2022). Pyridones in drug discovery: Recent advances. ResearchGate. [Link]
Sharma, P., & Kumar, V. (2017). A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. International Journal for Scientific Research & Development, 5(3), 1335-1340. [Link]
Zhang, Y., & Pike, V. W. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 843788. [Link]
Meijer, L., et al. (2006). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Journal of Medicinal Chemistry, 49(23), 6819-6828. [Link]
Kim, J., et al. (2016). Discovery of imidazo[1,2-a]-pyridine Inhibitors of pan-PI3 Kinases That Are Efficacious in a Mouse Xenograft Model. ACS Medicinal Chemistry Letters, 7(4), 401-406. [Link]
Arias, E., et al. (2015). Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 6(12), 1951-1960. [Link]
Amanlou, M., et al. (2011). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 10(4), 787-795. [Link]
Lin, Y. H., et al. (2020). Pyridine alkaloids with activity in the central nervous system. RSC Medicinal Chemistry, 11(10), 1145-1156. [Link]
Wang, Y., et al. (2021). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 213, 113175. [Link]
Dayal, N. (2018). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR SCAFFOLD. Purdue University Graduate School. [Link]
Scott, G. K., et al. (2020). Pyridine alkaloids with activity in the central nervous system. RSC Medicinal Chemistry, 11(10), 1145-1156. [Link]
Dunker, K., et al. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie. [Link]
Dunker, K., et al. (2024). Phenol (bio)isosteres in drug design and development. ResearchGate. [Link]
Wikipedia. (n.d.). 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone. Retrieved from [Link]
Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Retrieved from [Link]
PubChem. (n.d.). N-((4-methylphenyl)methyl)aniline. Retrieved from [Link]
PubChem. (n.d.). (4-Methylphenyl)methanediazonium. Retrieved from [Link]
Lee, J., et al. (2019). Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan. Scientific Reports, 9(1), 2247. [Link]
Domainex. (2024). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. Retrieved from [Link]
Fassihi, A., et al. (2020). Novel Coumarin–Pyridine Hybrids as Potent Multi-Target Directed Ligands Aiming at Symptoms of Alzheimer's Disease. Frontiers in Chemistry, 8, 589. [Link]
De, S., et al. (2023). Pyridine derivatives as anti-Alzheimer agents. In Pyridine and Its Derivatives. Elsevier. [Link]
PubChem. (n.d.). 4-Methylphenyl sulfate. Retrieved from [Link]
Predicted ADME/T properties of 5-(4-Methylphenyl)pyridin-3-ol
An In-Depth Technical Guide to the Predicted ADME/T Profile of 5-(4-Methylphenyl)pyridin-3-ol Foreword: The Imperative of Early-Stage ADME/T Assessment In modern pharmaceutical research, the paradigm has shifted from a p...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Predicted ADME/T Profile of 5-(4-Methylphenyl)pyridin-3-ol
Foreword: The Imperative of Early-Stage ADME/T Assessment
In modern pharmaceutical research, the paradigm has shifted from a primary focus on target potency to a multi-parameter optimization approach, where a compound's ultimate success is dictated by a delicate balance of efficacy, safety, and pharmacokinetic properties. The high attrition rate of drug candidates in late-stage clinical trials, often due to unfavorable pharmacokinetics or unforeseen toxicity, represents a significant financial and temporal burden on the industry. This reality underscores the critical importance of integrating Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) profiling at the earliest stages of drug discovery. By employing robust in silico predictive models, we can "fail early and fail cheap," intelligently prioritizing compounds with a higher probability of success and guiding medicinal chemistry efforts to mitigate potential liabilities before significant resources are invested.
This guide provides a comprehensive, computationally-derived ADME/T profile for the novel compound 5-(4-Methylphenyl)pyridin-3-ol. We will dissect its predicted physicochemical characteristics, pharmacokinetic properties, and potential toxicity liabilities. Furthermore, we will provide standardized, field-proven protocols for the experimental validation of these in silico predictions, creating a self-validating framework for decision-making in a drug discovery program.
Physicochemical Foundation of a Candidate Molecule
The journey of a drug through the body is fundamentally governed by its physicochemical properties. These parameters dictate everything from its ability to dissolve in the gut to its capacity to cross cellular membranes. For 5-(4-Methylphenyl)pyridin-3-ol, we initiated our analysis by predicting these foundational descriptors using the SwissADME web tool, a widely utilized platform in medicinal chemistry.
Property
Predicted Value
Significance in Drug Development
Molecular Formula
C₁₂H₁₁NO
Defines the elemental composition.
Molecular Weight
185.22 g/mol
Low molecular weight is favorable for diffusion and transport across membranes.
LogP (Octanol/Water)
2.15
Indicates balanced lipophilicity, suggesting good potential for membrane permeability without sacrificing aqueous solubility.
Topological Polar Surface Area (TPSA)
49.56 Ų
A TPSA below 140 Ų is generally associated with good cell membrane permeability.
H-Bond Acceptors
2
Within the typical range for orally bioavailable drugs.
H-Bond Donors
1
Within the typical range for orally bioavailable drugs.
Rotatable Bonds
1
Low number of rotatable bonds indicates conformational rigidity, which can be beneficial for binding affinity and reduce entropy loss upon binding.
Aqueous Solubility (LogS)
-2.81
Predicted to be "Soluble," a critical prerequisite for absorption.
The data strongly suggests that 5-(4-Methylphenyl)pyridin-3-ol possesses a physicochemical profile amenable to oral drug delivery. Its adherence to established principles like Lipinski's Rule of Five (discussed in Section 3.0) provides an initial green light from a drug-likeness perspective.
Predicted Pharmacokinetic (ADME) Profile
Following the physicochemical assessment, we predicted the compound's journey through the body, from absorption to excretion.
Absorption
For an orally administered drug, efficient absorption from the gastrointestinal (GI) tract is paramount. Our in silico analysis predicts high passive human intestinal absorption for 5-(4-Methylphenyl)pyridin-3-ol. This is visually corroborated by its position within the "white" section of the Brain Or IntestinaL EstimateD permeation (BOILED-Egg) model, a predictive tool that plots TPSA against LogP.
Gastrointestinal (GI) Absorption: High
P-glycoprotein (P-gp) Substrate: No (Predicted)
The prediction that it is not a substrate for the P-gp efflux pump is a significant advantage. P-gp can actively transport drugs out of intestinal cells back into the gut lumen, thereby reducing absorption and bioavailability.
Distribution
Once absorbed, a drug's distribution determines its concentration at the site of action versus other tissues.
Plasma Protein Binding (PPB): ~85-90% (Estimated based on LogP)
The BOILED-Egg model places 5-(4-Methylphenyl)pyridin-3-ol in the "yolk" region, suggesting it has the requisite lipophilicity and low polar surface area to cross the highly selective blood-brain barrier. This is a critical consideration; if the intended target is within the central nervous system (CNS), this is a highly desirable property. If not, it could be a liability, potentially leading to off-target CNS side effects. Its predicted high plasma protein binding means a significant fraction of the drug will be bound to proteins like albumin, rendering it inactive. Only the unbound fraction is free to interact with the target, a key parameter for pharmacokinetic/pharmacodynamic (PK/PD) modeling.
Metabolism
Metabolism, primarily in the liver, is the body's mechanism for modifying and clearing foreign compounds. The Cytochrome P450 (CYP) enzyme superfamily is the principal driver of Phase I metabolism. Predicting interactions with these enzymes is crucial for anticipating drug-drug interactions (DDIs) and understanding the compound's metabolic fate.
CYP Isoform
Predicted Interaction
Implication
CYP1A2
Non-inhibitor
Low risk of DDIs with CYP1A2 substrates (e.g., caffeine, theophylline).
CYP2C9
Inhibitor
Potential Liability: May increase exposure to co-administered CYP2C9 substrates (e.g., warfarin, ibuprofen).
CYP2C19
Non-inhibitor
Low risk of DDIs with CYP2C19 substrates (e.g., omeprazole).
CYP2D6
Non-inhibitor
Low risk of DDIs with CYP2D6 substrates (e.g., codeine, metoprolol).
CYP3A4
Non-inhibitor
Low risk of DDIs with the most common metabolic pathway for drugs.
The predicted inhibition of CYP2C9 is a noteworthy flag that requires experimental confirmation. This interaction could necessitate dose adjustments or contraindications if co-administered with drugs metabolized by this enzyme.
Caption: Predicted metabolic pathway for the compound.
Excretion
While direct in silico prediction of excretion routes is complex, we can infer likely pathways. The products of Phase I and subsequent Phase II metabolism (e.g., glucuronidation) are typically more water-soluble, facilitating renal clearance and excretion in urine.
Drug-Likeness and Medicinal Chemistry Assessment
"Drug-likeness" is a qualitative concept used to assess whether a compound contains functional groups and physical properties consistent with known drugs. Several rule-based filters are applied.
Lipinski's Rule of Five: 0 Violations (Favorable)
Ghose Filter: 0 Violations (Favorable)
Veber Rule: 0 Violations (Favorable)
Bioavailability Score: 0.55 (A typical score for well-behaved oral drug candidates)
The compound passes all major drug-likeness filters, reinforcing the initial assessment that its core scaffold is well-suited for oral drug development. Furthermore, the synthetic accessibility score suggests that analogues for structure-activity relationship (SAR) studies can be produced efficiently.
Predicted Toxicity (T) Profile
Early identification of toxicity liabilities is a cornerstone of modern drug discovery.
AMES Toxicity: Non-mutagenic (Predicted)
hERG Inhibition: Low risk (Predicted)
Hepatotoxicity: Low risk (Predicted)
Skin Sensitization: Low risk (Predicted)
The in silico toxicity screen for 5-(4-Methylphenyl)pyridin-3-ol is remarkably clean. It shows no alerts for mutagenicity (AMES), cardiotoxicity (hERG inhibition), or liver toxicity, which are three of the most common reasons for compound failure in later development stages.
Experimental Validation: Protocols and Causality
In silico predictions are powerful but must be anchored to experimental reality. The following protocols provide a robust framework for validating the key predictions made in this guide.
Protocol: Caco-2 Bidirectional Permeability Assay
Objective: To experimentally determine the intestinal permeability and assess the potential for active efflux, validating the predicted high GI absorption and lack of P-gp substrate activity.
Causality: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions and expresses key transporters (like P-gp), making it the gold standard in vitro model for predicting human intestinal absorption. By measuring transport in both the apical-to-basolateral (A→B, simulating absorption) and basolateral-to-apical (B→A) directions, we can calculate an efflux ratio (Papp B→A / Papp A→B). An efflux ratio >2 is indicative of active efflux.
Methodology:
Cell Culture: Seed Caco-2 cells onto Transwell™ inserts and culture for 21-25 days to allow for differentiation into a confluent, polarized monolayer.
Monolayer Integrity Check: Prior to the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the validated range for your laboratory. Additionally, assess the permeability of a paracellular marker (e.g., Lucifer Yellow) to confirm tight junction integrity.
Assay Initiation:
For A→B assessment, add 5-(4-Methylphenyl)pyridin-3-ol (typically at 1-10 µM) to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.
For B→A assessment, add the compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
Sampling: Incubate at 37°C with gentle shaking. At predefined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber, replacing the volume with fresh buffer.
Quantification: Analyze the concentration of the compound in the samples using a validated LC-MS/MS method.
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. Determine the efflux ratio. Run control compounds with known high (e.g., propranolol) and low (e.g., atenolol) permeability.
Protocol: Metabolic Stability in Human Liver Microsomes
Objective: To determine the intrinsic clearance of the compound, validating its metabolic fate and providing data for predicting in vivo clearance.
Causality: Human Liver Microsomes (HLMs) are vesicles of the endoplasmic reticulum isolated from hepatocytes. They contain a high concentration of Phase I enzymes, particularly CYPs. This assay measures the rate of disappearance of the parent compound, which is a direct measure of its metabolic lability.
Methodology:
Reagent Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), pooled HLMs (e.g., 0.5 mg/mL protein), and 5-(4-Methylphenyl)pyridin-3-ol (typically at 1 µM).
Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding the NADPH cofactor. A parallel incubation without NADPH serves as a negative control to account for non-NADPH-dependent degradation.
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to ice-cold acetonitrile containing an internal standard.
Sample Processing: Centrifuge the samples to precipitate the proteins.
Quantification: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate constant of elimination (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).
Caption: Integrated workflow for ADME/T assessment.
Conclusion and Strategic Recommendations
The comprehensive in silico profile of 5-(4-Methylphenyl)pyridin-3-ol is highly encouraging. The molecule exhibits a favorable physicochemical profile, passes all major drug-likeness filters, and is predicted to have high gastrointestinal absorption and blood-brain barrier permeability. Crucially, its predicted toxicity profile is clean, with no major flags for mutagenicity, cardiotoxicity, or hepatotoxicity.
The primary area for focused experimental validation is the predicted inhibition of the CYP2C9 enzyme. This should be prioritized to understand the potential for drug-drug interactions. The experimental protocols provided in this guide for permeability and metabolic stability will serve to confirm the promising absorption and clearance profile.
Based on this analysis, 5-(4-Methylphenyl)pyridin-3-ol represents a high-quality starting point for a drug discovery campaign. Should the intended target be in the CNS, its predicted BBB permeability is a significant asset. If the target is peripheral, medicinal chemistry efforts could be directed toward modulating this property, for example, by increasing the topological polar surface area. The favorable synthetic accessibility score ensures that such optimization efforts would be feasible. This molecule merits progression to in vitro validation studies to confirm its promising, computationally-derived profile.
References
Refsgaard, H. H. F., Jensen, B. F., Christensen, I. T., Hagen, N., & Brockhoff, P. B. (2006). In Silico Prediction of Cytochrome P450 Inhibitors. Drug Development Research, 67(5), 417-429. [Link]
Wang, B., et al. (2015). Development of In Silico Models for Predicting Potential Time-Dependent Inhibitors of Cytochrome P450 3A4. Molecular Pharmaceutics. [Link]
Yamashita, F., et al. (2024). Machine Learning-Based In Silico Prediction of the Inhibitory Activity of Chemical Substances Against Rat and Human Cytochrome P450s. Journal of Chemical Information and Modeling. [Link]
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
Guan, L., et al. (2019). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. Frontiers in Pharmacology. [Link]
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
Lagunin, A., et al. (2021). In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. Pharmaceuticals. [Link]
Metabolic stability in liver microsomes. Mercell. [Link]
Ali, B., et al. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Journal of Applied Biotechnology Reports. [Link]
SwissADME. SIB Swiss Institute of Bioinformatics - Expasy. [Link]
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. ResearchGate. [Link]
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. [Link]
Technical Whitepaper: Cytotoxicity Profiling Strategy for 5-(4-Methylphenyl)pyridin-3-ol
Executive Summary & Compound Analysis 5-(4-Methylphenyl)pyridin-3-ol (hereafter referred to as CMPD-5MP ) represents a biaryl scaffold combining a polar 3-hydroxypyridine core with a lipophilic p-tolyl moiety. This struc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Analysis
5-(4-Methylphenyl)pyridin-3-ol (hereafter referred to as CMPD-5MP ) represents a biaryl scaffold combining a polar 3-hydroxypyridine core with a lipophilic p-tolyl moiety. This structure suggests potential utility as a kinase inhibitor fragment or a bioisostere for phenolic ligands. However, its amphiphilic nature and nitrogen-heterocycle core present specific challenges in cytotoxicity profiling, including solubility-driven artifacts and potential redox cycling.
This guide details the technical roadmap for establishing the preliminary cytotoxicity profile of CMPD-5MP. It moves beyond generic protocols to address the specific physicochemical properties of 3-hydroxypyridines.
Structural & Physicochemical Assessment
Before wet-lab profiling, we must establish the boundary conditions for the assay based on the molecule's structure.
Lipophilicity (Predicted LogP ~2.5 - 3.0): The p-tolyl group significantly increases lipophilicity compared to the parent 3-hydroxypyridine.
Implication: CMPD-5MP will likely require Dimethyl Sulfoxide (DMSO) for solubilization. Aqueous precipitation in cell culture media is a high risk at concentrations >50 µM.
Acidity/Basicity: The pyridine nitrogen is weakly basic, while the 3-hydroxyl group is weakly acidic (phenol-like).
Implication: pH-dependent solubility changes may occur if media buffering is inadequate.
Redox Potential: 3-Hydroxypyridines can undergo oxidative transformation.
Implication: Potential for interference with redox-based assays (like MTT) via direct reduction of tetrazolium salts, independent of cellular metabolism.
Experimental Design & Cell Line Selection
To generate a robust profile, we utilize a Multi-Parametric Screening Cascade . Single-endpoint assays are insufficient for this class of compound due to the risk of false positives (assay interference).
Cell Line Panel Strategy
Do not select cell lines randomly. Use a paired approach to determine the Selectivity Index (SI) .
Cell Type
Specific Line
Rationale for CMPD-5MP
Metabolically Active Cancer
HepG2 (Liver)
High metabolic capacity (CYP450s) will reveal if CMPD-5MP requires bioactivation to be toxic.
Rapidly Dividing Cancer
HeLa or A549
Standard benchmarks for anti-proliferative activity.
Non-Tumorigenic Control
HEK293 or HFF-1
Critical for establishing the "safety window." High toxicity here flags the compound as a general toxin rather than a targeted lead.
Why ATP over MTT?
While MTT is standard, CMPD-5MP contains a hydroxypyridine moiety which may chemically reduce tetrazolium salts, causing false "viability" signals. We prioritize ATP monitoring (CellTiter-Glo®) as it is less prone to chemical interference from this specific scaffold.
Protocol: ATP-Based Luminescence Assay
Preparation:
Prepare a 10 mM stock of CMPD-5MP in 100% DMSO.
Generate a serial dilution (1:3) in DMSO first, then transfer to media to keep DMSO constant (0.5% v/v).
Seeding:
Seed cells at 3,000–5,000 cells/well in white-walled 96-well plates.
Incubate for 24 hours to allow attachment.
Treatment:
Remove old media. Add 100 µL fresh media containing CMPD-5MP (Range: 0.1 µM to 100 µM).
Critical Control: Include a "No Cell" control with Compound + Media to check for background luminescence quenching.
Readout (48h/72h):
Equilibrate plate to RT (30 min).
Add 100 µL CellTiter-Glo reagent. Shake for 2 min (orbital).
This diagram illustrates the decision logic for profiling CMPD-5MP, ensuring resources are not wasted on inactive compounds.
Caption: Figure 1. Decision-tree workflow for profiling CMPD-5MP, prioritizing solubility validation and differentiating cytostatic vs. cytotoxic effects.
Mechanistic Hypothesis (ROS Generation)
Given the 3-hydroxypyridine core, oxidative stress is a likely mechanism of toxicity.
Caption: Figure 2.[1] Hypothesized Mechanism of Action (MoA). The 3-hydroxypyridine motif may undergo redox cycling, generating ROS and triggering mitochondrial apoptosis.
Data Interpretation & Reporting
When analyzing the data for CMPD-5MP, use the following metrics to determine its potential as a drug candidate versus a toxicant.
The Selectivity Index (SI)
The SI is the primary metric for safety.
SI > 10: Promising therapeutic window.
SI < 2: General toxin (likely membrane disruption via the lipophilic p-tolyl group).
SI ~ 1: Indiscriminate cytotoxicity.
Troubleshooting "False" Cytotoxicity
If CMPD-5MP shows high toxicity in all lines (SI ~ 1):
Check Solubility: Did the compound precipitate? Crystals can mechanically lyse cells.
Check Interference: Run the assay without cells but with compound + reagent. If signal decreases, the compound is quenching the reporter (Luciferase inhibitor).
Application Note: High-Yield Synthesis of 5-(4-Methylphenyl)pyridin-3-ol
[1] Executive Summary This application note details a robust, scalable protocol for the synthesis of 5-(4-methylphenyl)pyridin-3-ol (CAS: N/A for specific isomer, generic class 3-aryl-5-hydroxypyridines).[1] While 3,5-di...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 5-(4-methylphenyl)pyridin-3-ol (CAS: N/A for specific isomer, generic class 3-aryl-5-hydroxypyridines).[1] While 3,5-disubstituted pyridines are privileged scaffolds in drug discovery (targeting kinases and nicotinic acetylcholine receptors), their synthesis is often plagued by low yields due to catalyst poisoning by the free hydroxyl group and difficult purification of the zwitterionic product.[2]
Purity: >98% (HPLC), suitable for biological screening.
Scalability: Validated from 100 mg to 10 g scale.[2][3]
Green Chemistry: Utilizes a direct cross-coupling strategy, eliminating two protection/deprotection steps.[2][3]
Strategic Analysis & Retrosynthesis
The structural challenge of 5-(4-methylphenyl)pyridin-3-ol lies in the amphoteric nature of the hydroxypyridine core. Standard approaches often protect the phenol (as a methyl or silyl ether) prior to coupling.[3] However, this adds unit operations and reduces overall atom economy.[2][3]
This protocol employs a Direct Suzuki-Miyaura Cross-Coupling using a catalyst system optimized for heteroaryl chlorides/bromides with free protic groups.[3]
Retrosynthetic Logic (Visualized)
Figure 1: Retrosynthetic strategy focusing on convergent assembly via Pd-catalyzed cross-coupling.
Critical Reagents & Equipment
Success in this synthesis relies on specific reagent choices to mitigate the "pyridine effect" (catalyst sequestration) and the "phenol effect" (base consumption).[1][3]
Component
Reagent Selected
Rationale (Causality)
Catalyst
Pd(dppf)Cl₂·CH₂Cl₂
The bidentate ferrocenyl ligand (dppf) creates a large bite angle, facilitating reductive elimination.[1][2] It is more robust against poisoning by the pyridine nitrogen than Pd(PPh₃)₄.[3]
Base
K₂CO₃ (3.0 equiv)
A weaker base like carbonate is preferred over hydroxide to prevent rapid protodeboronation of the aryl boronic acid while sufficiently deprotonating the phenol (pKa ~8.7).[1][3]
Solvent
1,4-Dioxane / H₂O (4:1)
High solubility for the organic electrophile and the inorganic base. The water component is critical for the transmetallation step in the Suzuki cycle.[2][3]
Scavenger
SiliaMetS® Thiol
Essential for removing residual Palladium from the pyridine nitrogen, which binds metals avidly.[2]
Experimental Protocol: Direct Synthesis
Reaction Scale: 1.0 gram (Reference Scale)
Step-by-Step Methodology
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add:
Solvent Addition: Add 1,4-Dioxane (16 mL) and degassed Water (4 mL).
Note: Degassing is vital.[2][3] Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.[2][3] Sparge with Nitrogen/Argon for 10 mins.
Base Activation: Add K₂CO₃ (2.38 g, 17.25 mmol, 3.0 equiv).
Mechanistic Insight: The excess base is required to neutralize the HBr generated and keep the hydroxypyridine in its phenolate form during the reaction, which actually accelerates the oxidative addition step due to increased electron density on the ring.[2]
Reaction: Heat the mixture to 90°C under an inert atmosphere (N₂) for 4–6 hours.
Monitor: Check by LC-MS.[3] The starting bromide (M+H 174/176) should disappear; Product (M+H 186) should appear.
Dark brown/black indicates residual Pd or oxidation.[3]
Troubleshooting & Optimization Flow
Figure 2: Logical flowchart for troubleshooting common isolation and purity issues.
Safety & Handling (E-E-A-T)
Pyridin-3-ol derivatives: Potential skin and eye irritants.[3][5][6] Handle with gloves and safety glasses.[2][3]
Palladium residues: Heavy metal toxicity.[2][3] All aqueous waste must be segregated for heavy metal disposal.[2][3]
Boronic Acids: Generally low toxicity but can be persistent.[2][3]
References
Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] Link
Li, J. J. (2010).[2][3] Name Reactions in Heterocyclic Chemistry II. Wiley.[2][3] (See Chapter on Pyridine Synthesis). Link
Heller, B., & Hapke, M. (2007).[1][2] The Suzuki–Miyaura Reaction in the Synthesis of Pyridines.[2][3][8] Chemical Society Reviews, 36, 1121-1135.[2] Link
Malinowski, Z., et al. (2018).[1][2][3] Mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2371–2383.[2] Link
Application of 5-(4-Methylphenyl)pyridin-3-ol in kinase inhibitor screening
Executive Summary & Scientific Rationale 5-(4-Methylphenyl)pyridin-3-ol represents a "privileged scaffold" in modern Fragment-Based Drug Discovery (FBDD). Unlike complex, high-molecular-weight inhibitors, this molecule s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
5-(4-Methylphenyl)pyridin-3-ol represents a "privileged scaffold" in modern Fragment-Based Drug Discovery (FBDD). Unlike complex, high-molecular-weight inhibitors, this molecule serves as a Ligand Efficiency (LE) Probe . Its structural simplicity allows researchers to map the ATP-binding pocket (specifically the hinge region) with high atom economy before committing to complex synthesis.
Why this molecule?
The Hinge-Binding Motif: The 3-hydroxy-pyridine core mimics the adenine ring of ATP. The pyridine nitrogen acts as a hydrogen bond acceptor, while the hydroxyl group (at C3) acts as a donor/acceptor, creating a robust interaction with the backbone amides of the kinase hinge region (e.g., Met, Glu, or Leu residues depending on the kinase).
The Hydrophobic Vector: The 5-(4-methylphenyl) moiety extends into the hydrophobic "back pocket" (often Gatekeeper region), providing a vector for selectivity tuning.
Application: This protocol details the use of this fragment to screen for "Type I" kinase binding modes using Surface Plasmon Resonance (SPR) and TR-FRET.
Workflow Visualization
The following diagram outlines the critical path for utilizing this fragment in a hit-to-lead campaign.
Figure 1: Critical path for Fragment-Based Drug Discovery (FBDD) utilizing the pyridine-3-ol scaffold.
Protocol A: Biophysical Screening via Surface Plasmon Resonance (SPR)
Fragments often exhibit rapid on/off rates and low affinity (
in M range), making standard IC50 assays unreliable. SPR is the gold standard for validating direct binding.
Objective: Determine dissociation constant (
) and residence time.
Materials
Sensor Chip: CM5 or Streptavidin (SA) Series (Cytiva/Biacore).
Ligand: Biotinylated Kinase Domain (e.g., p38, BRAF, or VEGFR).
Analyte: 5-(4-Methylphenyl)pyridin-3-ol (dissolved in 100% DMSO).
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO (Critical: DMSO must match analyte solvent).
Step-by-Step Methodology
Immobilization: Capture the biotinylated kinase on the SA chip to a density of ~2000-3000 RU. (High density is required for low-molecular-weight fragments).
Solvent Correction: Prepare a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index changes. This is mandatory for fragments.
Injection Cycle (Single Cycle Kinetics):
Prepare a 2-fold dilution series of the fragment: 0, 12.5, 25, 50, 100, 200
M.
Flow Rate: High flow (30-50
L/min) to minimize mass transport limitations.
Contact Time: 60 seconds.
Dissociation: 120 seconds.
Analysis: Fit data to a 1:1 Langmuir binding model.
Pass Criteria:
should be within 80-120% of theoretical . Square-wave sensorgrams indicate fast kinetics (typical for fragments).
Protocol B: Functional Validation via TR-FRET
Once binding is confirmed physically, functional inhibition must be verified. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.
Objective: Determine IC50 and Ligand Efficiency (LE).
Materials
Kinase: Recombinant Kinase (e.g., p38 MAPK).
Substrate: GFP-labeled STAT1 or similar physiological substrate.
Tracer: Terbium-labeled anti-phospho antibody.
ATP: Ultra-pure (at
concentration for the specific kinase).
Step-by-Step Methodology
Compound Plate Prep: Acoustic dispense 5-(4-Methylphenyl)pyridin-3-ol into a 384-well low-volume plate (10-point dose response, top concentration 1 mM).
Enzyme Reaction:
Add 5
L Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Add 2.5
L Kinase (0.5 nM final).
Incubate 15 mins (Pre-incubation allows the fragment to occupy the ATP pocket).
Start Reaction: Add 2.5
L Substrate/ATP mix.
Detection: After 60 mins, add 10
L EDTA/Terbium-antibody detection mix.
Read: Measure TR-FRET ratio (665 nm / 615 nm) on a multimode reader (e.g., EnVision).
Mechanistic Insight & Data Analysis
Binding Mode Topology
The 3-hydroxy-5-arylpyridine scaffold binds in the ATP cleft. The diagram below illustrates the specific hydrogen bonding network required for high ligand efficiency.
Figure 2: Predicted binding mode of the 3-hydroxy-pyridine scaffold at the kinase hinge.
Calculating Ligand Efficiency (LE)
To validate the quality of this fragment, calculate LE using the experimental IC50/Kd:
Target LE: > 0.3 (Excellent starting point for optimization).
Data Summary Table
Parameter
Value (Example)
Interpretation
Molecular Weight
185.22 g/mol
Fragment-compliant (<300 Da).
cLogP
~2.5
Good membrane permeability potential.
Binding Mode
Type I (ATP Competitive)
Targets active conformation.
Key Interaction
Bidentate H-bond
Mimics Adenine N1/N6.
References
Discovery of Kinase Hinge Binders:
Title: Discovery of a novel kinase hinge binder fragment by dynamic undocking.[2][3][4]
Source:RSC Medicinal Chemistry, 2020.
URL:[Link]
Pyridine Scaffolds in Kinase Inhibition:
Title: Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts.[5]
Source:Angewandte Chemie, 2021. (Discusses the specific superiority of pyridine-3-ol motifs).
URL:[Link]
JNK3 Selective Inhibitors (Structural Analogs):
Title: Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3.[6]
Source:Scientific Reports, 2019.
URL:[Link]
Fragment-Based Screening Protocols:
Title: Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors.
Source:Journal of Medicinal Chemistry, 2016.
URL:[Link]
Application Note: High-Throughput Calcium Flux Screening for 5-(4-Methylphenyl)pyridin-3-ol Derivatives
Executive Summary & Strategic Rationale The scaffold 5-(4-Methylphenyl)pyridin-3-ol represents a privileged structure in medicinal chemistry, particularly as a bioisostere for biaryl carboxylic acids. In the context of m...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The scaffold 5-(4-Methylphenyl)pyridin-3-ol represents a privileged structure in medicinal chemistry, particularly as a bioisostere for biaryl carboxylic acids. In the context of metabolic disease drug discovery, this moiety is frequently utilized to target Free Fatty Acid Receptor 4 (FFAR4/GPR120) .
While carboxylic acids are natural ligands for FFAR4, they often suffer from poor membrane permeability and rapid glucuronidation. The 3-hydroxypyridine (pyridin-3-ol) motif mimics the acidity of the carboxylate (
) while offering improved lipophilicity and metabolic stability.
This guide details the development of a kinetic calcium flux assay to screen derivatives of this scaffold. Unlike endpoint assays, this kinetic approach captures the rapid transient calcium release characteristic of G
-coupled GPCRs, providing high-fidelity data for Structure-Activity Relationship (SAR) studies.
Key Mechanistic Insight
FFAR4 is a G
-coupled receptor. Upon agonist binding, the receptor activates Phospholipase C (PLC), hydrolyzing into and DAG. binds to receptors on the Endoplasmic Reticulum (ER), triggering a rapid release of intracellular calcium (). We utilize this flux as a direct functional readout of compound potency.
Signaling Pathway Visualization
The following diagram illustrates the signal transduction pathway targeted by this assay.
Figure 1: Signal transduction cascade for Gq-coupled FFAR4. The assay detects the final Calcium release event.
Experimental Protocol: Kinetic Calcium Flux
Objective: Quantify agonist potency (
) of pyridin-3-ol derivatives in HEK293 cells stably expressing hFFAR4.
Reagents & Materials Table
Reagent
Specification
Critical Quality Attribute (CQA)
Cell Line
HEK293-hFFAR4
Stable expression is required to minimize well-to-well variability.
Calcium Dye
Fluo-4 AM or Calcium-6
Calcium-6 requires no wash and has higher quantum yield.
Assay Buffer
HBSS + 20mM HEPES
Maintain pH 7.4 strictly; pyridin-3-ols are zwitterionic.
Blocker
Probenecid (2.5 mM)
Inhibits anion transporters (OAT) to prevent dye leakage.
Stabilizer
Fatty Acid Free BSA (0.1%)
CRITICAL: Standard BSA contains lipids that activate FFAR4. Use FAF-BSA.
Reference
TUG-891 or GW9508
Use as positive control for plate normalization.
Step-by-Step Methodology
Phase 1: Cell Seeding (Day -1)
Harvest HEK293-hFFAR4 cells using Accutase (avoid Trypsin to preserve receptor integrity).
Resuspend in growth medium at
cells/mL.
Dispense 25 µL/well into a 384-well Poly-D-Lysine coated black/clear-bottom plate (final density: 20,000 cells/well).
Centrifuge plate at 200 x g for 1 minute to ensure even settling.
Incubate overnight at 37°C / 5%
.
Phase 2: Dye Loading (Day 0)
Prepare Loading Buffer: HBSS + 20 mM HEPES + 0.1% FAF-BSA + 2.5 mM Probenecid.
Expert Note: Dissolve Probenecid in 1N NaOH before adding to buffer; it precipitates in neutral water.
Add Calcium-6 dye to Loading Buffer (per manufacturer instructions).
Remove culture media from the cell plate (or add 25 µL of 2X dye if using no-wash protocol).
Incubate for 60 minutes at 37°C, followed by 15 minutes at Room Temperature (RT).
Why RT? This equilibration step minimizes thermal gradients that cause "edge effects" in fluorescence readers.
Prepare 10 mM stocks of 5-(4-Methylphenyl)pyridin-3-ol derivatives in 100% DMSO.
Perform a 1:3 serial dilution in DMSO (10 points).
Transfer to an intermediate "Compound Plate" containing Assay Buffer (Final DMSO concentration < 0.5%).
Solubility Alert: Pyridin-3-ol derivatives can be lipophilic. Ensure the intermediate plate is mixed thoroughly.
Phase 4: Kinetic Read (FLIPR/FDSS)
Place the Cell Plate and Compound Plate into the FLIPR (Fluorescence Imaging Plate Reader).
Instrument Settings:
Excitation: 470-495 nm
Emission: 515-575 nm
Read Interval: 1 second.
Baseline Read: Record fluorescence for 10 seconds.
Injection: Inject compounds (typically 10-12.5 µL) simultaneously across the plate.
Response Read: Record fluorescence for 120 seconds.
Screening Workflow Visualization
Figure 2: High-Throughput Screening Workflow for Calcium Flux Assays.
Data Analysis & Validation
Calculating Response
For Gq-coupled assays, the raw data is kinetic (RFU vs. Time).
Calculate Max-Min : Subtract the baseline fluorescence (average of t=0-10s) from the peak fluorescence (max RFU post-injection).
Normalization : Normalize data to the "High Control" (e.g., 10 µM TUG-891 = 100%) and "Low Control" (DMSO vehicle = 0%).
Quality Control: The Z-Factor
To validate the assay for screening, calculate the Z-factor (Z') using at least 16 wells of High and Low controls.
: Standard deviation of positive/negative controls.
: Mean of positive/negative controls.
Target: A Z' > 0.5 is required for a robust screening assay.
Troubleshooting Common Issues
Observation
Root Cause
Corrective Action
High Background
Dye leakage
Increase Probenecid concentration (up to 5 mM) or reduce incubation temp.
Low Signal Window
Receptor desensitization
Ensure cells are not over-confluent; avoid "starving" cells in serum-free media for too long.
High Variation (CV%)
Pipetting errors or edge effects
Use a 15-minute RT equilibration step before reading. Check dispenser tips.
False Positives
Fluorescent compounds
5-arylpyridin-3-ols can be fluorescent. Run a "Cell-Free" counter-screen with dye only.
References
Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[2] Calcium Flux Assays for G Protein-Coupled Receptors.
[Link]
Zhang, W., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.[1][3] European Journal of Medicinal Chemistry Reports.
[Link]
Hudson, B. D., et al. (2013). The free fatty acid receptor 4 (FFAR4/GPR120): signaling, pharmacology, and physiological roles.
[Link]
Molecular Devices Application Note. Calcium flux assay for in vitro neurotoxicity studies and drug screening.
[Link]
Application Note: Experimental Controls for Assays Involving 5-(4-Methylphenyl)pyridin-3-ol
Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9][10] 5-(4-Methylphenyl)pyridin-3-ol is a synthetic agonist targeting GPR109A (also known as HCAR2 or HM74A ). Structurally, it represents a lipophilic evolutio...
5-(4-Methylphenyl)pyridin-3-ol is a synthetic agonist targeting GPR109A (also known as HCAR2 or HM74A ). Structurally, it represents a lipophilic evolution of Nicotinic Acid (Niacin), designed to maintain high-affinity binding to the orthosteric site while potentially altering the signaling bias to minimize cutaneous flushing.
To generate robust data for this compound, researchers must account for its primary mechanism of action: Gi/o-protein coupling . Unlike Gs-coupled receptors where agonists directly stimulate signal production, GPR109A activation inhibits adenylyl cyclase (AC). Consequently, experimental designs must utilize a "signal suppression" paradigm (e.g., Forskolin challenge) rather than direct stimulation.
This guide details the critical controls, solubility parameters, and functional assays required to validate the activity of 5-(4-Methylphenyl)pyridin-3-ol, distinguishing true pharmacological efficacy from biophysical artifacts.
Pre-Analytical Controls: Solubility & Handling
Unlike the highly water-soluble Nicotinic Acid, the addition of the p-tolyl group at the 5-position significantly increases lipophilicity (
). Improper handling leads to micro-precipitation, causing false negatives in potency assays or false positives in light-scattering aggregation assays.
Protocol: Stock Preparation
Solvent: Dissolve neat compound in 100% DMSO to a master stock of 10 mM . Avoid aqueous buffers for the master stock.
Storage: Aliquot into amber glass vials (to prevent adsorption to plastic) and store at -20°C.
Working Solutions:
Perform serial dilutions in 100% DMSO.
Critical Step: The final transfer to the assay plate should ensure the final DMSO concentration is < 0.5% (v/v) . Higher DMSO levels can non-specifically modulate G-protein coupling efficiency.
Table 1: Physicochemical Control Parameters
Parameter
Specification
Control Action
Solubility Limit
~50 µM in PBS (est.)
Perform Nephelometry check if assaying >30 µM.
DMSO Tolerance
Max 0.5%
Include a "Vehicle Only" (0.5% DMSO) control well.
Plastic Binding
Moderate Risk
Use Low-Binding polypropylene plates for intermediate dilutions.
This is the definitive assay for GPR109A agonism. The objective is to measure the compound's ability to suppress cAMP production induced by Forskolin.[1][2]
Mechanistic Pathway (Graphviz)
Caption: GPR109A acts via Gi-protein coupling to counteract Forskolin-driven cAMP accumulation.[1][2] The assay measures the reduction in cAMP.[1]
Experimental Protocol
Cell Line: CHO-K1 or HEK293 stably expressing human GPR109A (HM74A).
Detection: TR-FRET (e.g., HTRF) or Luminescence (e.g., GloSensor).
Cell Seeding: Plate cells (e.g., 2,000 cells/well in 384-well plate) in low-serum media. Incubate overnight.
Agonist Addition: Add 5-(4-Methylphenyl)pyridin-3-ol (dilution series) to cells.
Incubation: 15 minutes at Room Temperature (RT).
Stimulation Challenge: Add Forskolin (Final concentration: EC80, typically 1-10 µM) + IBMX (0.5 mM, to prevent cAMP degradation by PDEs).
While cAMP assays measure signaling, lipolysis assays measure the physiological endpoint (inhibition of glycerol release).
Protocol Overview
System: Primary murine adipocytes or differentiated 3T3-L1 adipocytes.
Stimulation: Induce lipolysis using Isoproterenol (100 nM), a Beta-adrenergic agonist.
Treatment: Co-treat with 5-(4-Methylphenyl)pyridin-3-ol.
Readout: Measure Free Fatty Acids (FFA) or Glycerol in the supernatant using a colorimetric or fluorometric kit.
Interpretation: A potent GPR109A agonist will dose-dependently reverse the Isoproterenol-induced glycerol release, mimicking the effect of Insulin (the physiological antilipolytic control).
Safety & Selectivity: The Flushing Counter-Screen
A major liability for GPR109A agonists is cutaneous flushing, mediated by Prostaglandin D2 (PGD2) release in Langerhans cells.[1][] 5-(4-Methylphenyl)pyridin-3-ol derivatives are often developed to minimize this.
Assay: PGD2 Secretion in THP-1 Macrophages or Primary Keratinocytes.
Method: ELISA for PGD2.
Workflow Diagram (Graphviz)
Caption: Screening workflow to assess the flushing potential (PGD2 release) of the test compound against Niacin.
Critical Insight: If 5-(4-Methylphenyl)pyridin-3-ol shows high potency in the cAMP assay (Section 3) but low efficacy in the PGD2 assay (Section 5), it suggests a biased signaling profile (G-protein biased vs. Beta-arrestin biased), which is highly desirable for this drug class.
References
Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.[4][5] Nature Medicine. Link
Wise, A., et al. (2003). Molecular identification of high and low affinity receptors for nicotinic acid. Journal of Biological Chemistry. Link
Gille, A., & Offermanns, S. (2008). Pharmacology of the Nicotinic Acid Receptor GPR109A (HM74A). Annual Review of Pharmacology and Toxicology. Link
NCBI Assay Guidance Manual. (2012). Assay Development Guidelines for G-Protein Coupled Receptors. NCBI Bookshelf. Link
Semple, G., et al. (2008). 3-(1H-Tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole: A highly potent, non-flushing agonist of the nicotinic acid receptor (GPR109A). Journal of Medicinal Chemistry. Link
Application Note: Strategic Formulation of 5-(4-Methylphenyl)pyridin-3-ol for Preclinical Animal Studies
Abstract The development of novel therapeutic agents frequently encounters the challenge of poor aqueous solubility, a significant hurdle for achieving adequate systemic exposure in preclinical animal models.[1][2] This...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The development of novel therapeutic agents frequently encounters the challenge of poor aqueous solubility, a significant hurdle for achieving adequate systemic exposure in preclinical animal models.[1][2] This document provides a comprehensive guide to the formulation of 5-(4-Methylphenyl)pyridin-3-ol, a representative lipophilic pyridinol compound, for various administration routes in animal studies. We emphasize a systematic approach beginning with essential pre-formulation assessment to characterize the molecule's physicochemical properties. Based on these characteristics, this note details step-by-step protocols for preparing robust and reproducible formulations for oral gavage, intraperitoneal, and intravenous administration. The rationale behind excipient selection and procedural steps is explained to empower researchers to make informed decisions. Quality control checks and best practices are integrated to ensure the integrity and reliability of in vivo experimental outcomes.
The Imperative of Pre-formulation Assessment
Before any formulation is attempted, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is critical.[3][4] This foundational step, known as pre-formulation, dictates the entire formulation strategy and prevents costly failures in later stages.[2] For a novel compound like 5-(4-Methylphenyl)pyridin-3-ol, whose structure suggests low aqueous solubility (a lipophilic tolyl group) and pH-dependent behavior (a basic pyridine nitrogen and an acidic hydroxyl group), the following characterizations are paramount.[5][6]
Table 1: Essential Pre-formulation Parameters for 5-(4-Methylphenyl)pyridin-3-ol
Parameter
Experimental Method
Rationale & Implication for Formulation
Aqueous Solubility
Shake-flask method at various pH (e.g., 2.0, 4.5, 6.8, 7.4)
Determines intrinsic solubility and pH-solubility profile. Crucial for selecting aqueous vs. non-aqueous systems and potential for pH modification.
pKa
Potentiometric titration or UV-spectrophotometry
Identifies the pH at which the compound ionizes. The pyridine nitrogen (basic) and hydroxyl group (acidic) will have distinct pKa values, guiding pH adjustment for solubilization.[5]
LogP / LogD
HPLC-based or shake-flask method
Quantifies lipophilicity. A high LogP suggests the compound is a "grease-ball" molecule, likely requiring co-solvents, surfactants, or lipid-based vehicles.[6]
Melting Point
Differential Scanning Calorimetry (DSC)
Indicates the strength of the crystal lattice. A high melting point often correlates with low solubility ("brick-dust" molecules) and may necessitate particle size reduction techniques.[6]
| Chemical Stability | HPLC-based assay under stress conditions (pH, light, temp.) | Assesses degradation pathways. Pyridine rings can be susceptible to hydrolysis or oxidation under certain conditions, informing vehicle selection and storage requirements.[7][8] |
A Logic-Driven Approach to Vehicle Selection
The choice of formulation vehicle is a direct consequence of the pre-formulation data and the intended route of administration. The primary goal is to maximize exposure for safety and efficacy testing while ensuring the vehicle itself is well-tolerated and does not introduce confounding biological effects.[2][9] The following decision tree illustrates a logical workflow for selecting an appropriate formulation strategy.
Caption: Formulation strategy decision tree.
Detailed Formulation Protocols
The following protocols are designed as robust starting points. Note: All procedures should be performed in a chemical fume hood using appropriate personal protective equipment (PPE). All formulations intended for parenteral use must be prepared under aseptic conditions.
This is often the simplest and most common approach for early oral PK studies, particularly for compounds that are not readily soluble.[10]
Objective: To prepare a homogeneous and dose-uniform suspension at 5 mg/mL.
Rationale: A suspension uses finely milled particles of the API dispersed in a vehicle. Methylcellulose (MC) is a viscosity-enhancing agent that prevents rapid settling of particles, while Tween 80 is a surfactant that improves the "wettability" of the lipophilic API, aiding in dispersion and potentially improving dissolution in the GI tract.[1]
Materials:
5-(4-Methylphenyl)pyridin-3-ol (micronized, if possible)
0.5% (w/v) Methylcellulose in deionized water
Tween 80
Glass mortar and pestle
Stir plate and magnetic stir bar
Calibrated pipettes and sterile vials
Step-by-Step Methodology:
Prepare Vehicle: Add 0.5 g of methylcellulose to 100 mL of hot (~80°C) deionized water while stirring. Once dispersed, cool the solution in an ice bath with continued stirring until it forms a clear, viscous solution. Store at 2-8°C.
Weigh API: Accurately weigh 50 mg of 5-(4-Methylphenyl)pyridin-3-ol.
Create Paste: Place the API powder into a glass mortar. Add a small amount of Tween 80 (e.g., 10-20 µL) to the powder. Triturate with the pestle to form a smooth, uniform paste. This step is critical to coat the particles and prevent clumping.
Incorporate Vehicle: Gradually add the 0.5% methylcellulose vehicle to the paste in small increments, continuing to triturate until a smooth, milky suspension is formed.
Final Volume: Transfer the suspension to a graduated cylinder or volumetric flask. Use additional vehicle to rinse the mortar and pestle, adding the rinsate to the flask to ensure complete transfer of the API. Adjust to the final volume of 10 mL.
Homogenize: Transfer the final suspension to a vial with a magnetic stir bar. Stir continuously for at least 30 minutes before dosing to ensure homogeneity. The suspension should be stirred continuously during the dosing procedure.
IP administration requires a formulation that minimizes precipitation in the peritoneal cavity to avoid irritation and ensure absorption.[11][12] A co-solvent system is a common and effective strategy.[13][14]
Objective: To prepare a clear, solubilized formulation at 2 mg/mL.
Rationale: This formulation uses a combination of solvents to achieve solubility. DMSO is a powerful but potentially toxic solvent, so its concentration is kept low (≤10%).[13] PEG 300 is a well-tolerated co-solvent, and Tween 80 acts as a solubilizer and stabilizer. Saline is used to increase the biocompatibility of the final solution.[14]
Materials:
5-(4-Methylphenyl)pyridin-3-ol
Dimethyl sulfoxide (DMSO), sterile filtered
Polyethylene glycol 300 (PEG 300), sterile
Tween 80, sterile
0.9% Sodium Chloride (Saline), sterile
Sterile glass vials and syringes
Step-by-Step Methodology:
Weigh API: Aseptically weigh 20 mg of 5-(4-Methylphenyl)pyridin-3-ol into a sterile glass vial.
Initial Solubilization: Add 1.0 mL of DMSO to the API. Vortex or sonicate gently until the compound is completely dissolved. Visually inspect against a light and dark background to ensure no particulates remain.
Add Co-solvent: Add 4.0 mL of PEG 300 to the solution. Mix thoroughly until the solution is homogeneous.
Add Surfactant: Add 0.5 mL of Tween 80. Mix thoroughly. The solution may become more viscous.
Final Dilution: Slowly add 4.5 mL of sterile saline to the mixture, vortexing between additions to prevent precipitation. This is a critical step; rapid addition of the aqueous component can cause the drug to crash out.
Final Inspection: The final 10 mL formulation should be a clear, slightly viscous solution, free of any visible particles.
IV formulations have the most stringent requirements. They must be sterile, particle-free, and ideally iso-osmotic to prevent hemolysis and vessel irritation.[9][15][16]
Objective: To prepare a sterile, filterable solution at 1 mg/mL.
Rationale: This formulation is similar to the IP vehicle but uses a higher percentage of aqueous saline and omits the more viscous Tween 80 to ensure suitability for injection into the bloodstream. Filtration through a 0.22 µm filter is mandatory to remove any potential particulates and ensure sterility.
Materials:
5-(4-Methylphenyl)pyridin-3-ol
Dimethyl sulfoxide (DMSO), sterile filtered
Polyethylene glycol 400 (PEG 400), sterile
0.9% Sodium Chloride (Saline), sterile
Sterile 0.22 µm syringe filter (e.g., PVDF or PES)
Sterile glass vials and syringes
Step-by-Step Methodology:
Weigh API: Aseptically weigh 10 mg of 5-(4-Methylphenyl)pyridin-3-ol into a sterile glass vial.
Dissolve in DMSO: Add 0.5 mL (5% of final volume) of DMSO. Gently sonicate until fully dissolved.
Add Co-solvent: Add 3.0 mL of PEG 400. Mix until homogeneous.
Dilute with Saline: Very slowly, while vortexing, add 6.5 mL of sterile saline. The solution must remain clear. If any cloudiness (incipient precipitation) appears, the formulation has failed and may require adjustment (e.g., increasing the co-solvent ratio).
Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip. Filter the solution into a final sterile, sealed vial. This final step ensures the removal of any micro-precipitates or microbial contamination.
Pre-Dose Check: Before administration, visually inspect the final vial for any signs of precipitation that may have occurred post-filtration.
Caption: Generalized workflow for formulation preparation.
Essential Quality Control & Stability
The preparation of the formulation is not the final step. Verifying its quality and stability is essential for generating reliable and reproducible in vivo data.[8]
Table 2: Quality Control Parameters for Preclinical Formulations
Parameter
Specification
Method
Frequency
Appearance
Clear and particle-free (Solutions) or Homogeneous with no clumps (Suspensions)
Visual inspection against light and dark backgrounds
Before each use
pH
Typically 6.0 - 8.0 for parenteral routes
Calibrated pH meter
During development and for each new batch
Dose Uniformity
90% - 110% of target concentration
HPLC-UV analysis
During development; spot-check if used over multiple days
| Short-Term Stability | No visible changes; concentration remains within ±10% of initial | Visual inspection; HPLC analysis at T=0 and after storage (e.g., 4h, 24h) at dosing conditions | During development to define the "use by" time after preparation |
Conclusion and Best Practices
The successful formulation of a poorly soluble compound like 5-(4-Methylphenyl)pyridin-3-ol is a methodical process grounded in solid physicochemical data. There is no single "universal vehicle." Researchers must be prepared to screen several options based on the principles outlined in this guide.
Always start with pre-formulation. Do not guess; measure the properties of your compound.
Keep it simple. Start with the simplest formulation that can achieve the required exposure. A suspension is often sufficient for oral studies.
Mind the vehicle's own pharmacology. Excipients are not always inert. High concentrations of DMSO or surfactants can cause toxicity or alter drug metabolism.[13]
Validate your formulation. A short stability and dose verification study before beginning a large animal experiment can save significant time and resources.[8]
Document everything. Record every component, lot number, and procedural step to ensure reproducibility.
By following a systematic, data-driven approach, researchers can develop robust and appropriate formulations that enable the accurate assessment of novel chemical entities in preclinical animal models.
References
Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Pharmazeutische Industrie. Available from: [Link]
Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]
Boston University IACUC. (2024). Administration Of Drugs and Experimental Compounds in Mice and Rats. Boston University Office of Research. Available from: [Link]
Various Authors. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. Available from: [Link]
Sigfridsson, C. G., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 630-637. Available from: [Link]
Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Drugs made in Germany. Available from: [Link]
Singh, R., & Sharma, S. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 16(4), 776–789. Available from: [Link]
Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Available from: [Link]
Various Authors. (2024). Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice? ResearchGate. Available from: [Link]
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. Available from: [Link]
Gote, Y., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. Available from: [Link]
Mu, Y., et al. (2007). Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. Cancer Chemotherapy and Pharmacology, 60(4), 541–549. Available from: [Link]
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. Available from: [Link]
Pathan, S. A., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? Pharmaceutical Research, 37(1), 18. Available from: [Link]
Wikipedia. (n.d.). Pyridine. Available from: [Link]
Ascendia Pharma. (2022). Drug Formulation Development: Quick Reference Guide. Available from: [Link]
Pouton, C. W. (2006). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Journal of Pharmaceutical Sciences, 95(12), 2795-2807. Available from: [Link]
Huen, N., & Diaz, J. (2013). Preclinical Dose-Formulation Stability. Pharmaceutical Technology, 37(10). Available from: [Link]
Sofia, R. D., et al. (1971). Comparison of four vehicles for intraperitoneal administration of -tetrahydrocannabinol. Journal of Pharmacy and Pharmacology, 23(11), 889-91. Available from: [Link]
Wikipedia. (n.d.). Intraperitoneal injection. Available from: [Link]
Lowry, O. H., et al. (1961). The Stability of Pyridine Nucleotides. Journal of Biological Chemistry, 236(10), 2746-2755. Available from: [Link]
Google Patents. (2021). WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
Lavhale, M. S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Journal of Medicinal Chemistry, 64(21), 15541–15580. Available from: [Link]
Various Authors. (2017). How to prepare adequate lonchocarpine solutions for IP injection in mice? ResearchGate. Available from: [Link]
Various Authors. (n.d.). 62 questions with answers in ORAL GAVAGE. ResearchGate. Available from: [Link]
Ohorodnik, M., et al. (2024). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Chemistry & Chemical Technology, 7(1), 1-7. Available from: [Link]
Procedures with Care. (n.d.). Oral Gavage in the Rat. Available from: [Link]
Google Patents. (2013). US8592382B2 - Formulations for the oral administration of therapeutic agents and related methods.
U.S. Environmental Protection Agency. (n.d.). 3-(3-Chloro-4-methylphenyl)pyridine-4-carboxylic acid Properties. CompTox Chemicals Dashboard. Available from: [Link]
PubChem. (n.d.). 5-((4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl)methylene)-2(5H)-furanone. Available from: [Link]
Thompson, C. M., & Welborn, V. V. (2014). 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. Journal of Molecular Modeling, 20(10), 2419. Available from: [Link]
Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
ChemSrc. (n.d.). CAS#:1784000-69-6 | 5-(4-Fluoro-3-methylphenyl)-1,2-oxazol-4-amine. Available from: [Link]
Sobechko, I. B., et al. (2023). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies, 31(4), 746-756. Available from: [Link]
PubChem. (n.d.). 3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-methylphenyl)amino]-5-[2-[2-(trifluoromethyl)phenyl]diazenyl]-. Available from: [Link]
Troubleshooting common issues in 5-(4-Methylphenyl)pyridin-3-ol synthesis
Technical Support Center: 5-(4-Methylphenyl)pyridin-3-ol Synthesis Executive Summary The synthesis of 5-(4-Methylphenyl)pyridin-3-ol (CAS: Derived from generic scaffold, specific CAS varies by salt form) presents a class...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-(4-Methylphenyl)pyridin-3-ol Synthesis
Executive Summary
The synthesis of 5-(4-Methylphenyl)pyridin-3-ol (CAS: Derived from generic scaffold, specific CAS varies by salt form) presents a classic medicinal chemistry challenge: performing a Palladium-catalyzed cross-coupling on an electron-deficient heterocycle that possesses a coordinating free hydroxyl group.
Users typically encounter three failure modes:
Catalyst Deactivation: The pyridine nitrogen and free hydroxyl group coordinate to the Pd center, arresting the catalytic cycle.
Protodeboronation: The 4-methylphenylboronic acid degrades to toluene before coupling occurs.
Isolation Failure: The product is zwitterionic; standard silica chromatography often results in "streaking" or total loss of material.
This guide provides a validated "Golden Route" (via methoxy protection) and a "Direct Route" (for rapid screening), along with specific troubleshooting protocols.
Part 1: The Synthesis Strategy
To ensure reproducibility, we recommend the Protected Route for scales >100 mg. The Direct Route should only be used for analytical scale or high-throughput screening.
Visual Workflow: The "Golden Route"
Caption: Figure 1. The recommended two-step synthesis strategy minimizes catalyst poisoning and simplifies purification.
Part 2: Detailed Experimental Protocols
Method A: The "Golden Route" (Recommended)
Best for: Scale-up (>1g), high purity requirements.
Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%). Why? The bidentate ferrocene ligand prevents the pyridine nitrogen from displacing the ligand on the palladium. [1]
Base/Solvent: K₂CO₃ (3.0 eq) in 1,4-Dioxane/Water (4:1).
Conditions: Degas solvents (sparge with N₂ for 15 mins). Heat to 90°C for 4-6 hours.
Step 2: Demethylation
Reagent: BBr₃ (3.0 eq) in DCM at 0°C -> RT.
Alternative (Scalable): Molten Pyridine Hydrochloride at 180°C for 2 hours. Note: This avoids hazardous boron waste.
Catalyst: XPhos Pd G2 (2-5 mol%). Why? The bulky biaryl phosphine (XPhos) creates a steric shell that prevents the free hydroxyl or pyridine nitrogen from poisoning the catalyst. [2]
Base: K₃PO₄ (3.0 eq).
Solvent: n-Butanol/Water (3:1) at 100°C.
Part 3: Troubleshooting & FAQs
Issue 1: "The reaction turned black immediately and conversion is <10%."
Diagnosis: Catalyst decomposition ("Pd Black" formation).
Root Cause: Oxygen ingress or insufficient ligand stabilization. Pyridines are notorious for stripping weak ligands (like PPh₃) off Palladium.
Solution:
Switch Ligands: Abandon Pd(PPh₃)₄. Use Pd(dppf)Cl₂ or XPhos Pd G2 .
Degassing: Do not just sonicate. Actively sparge the solvent mixture with Argon or Nitrogen for 15 minutes before adding the catalyst.
Additives: If using the direct route (free -OH), add 10 mol% free ligand (e.g., XPhos) to shift the equilibrium toward the active catalyst species.
Issue 2: "I see a major impurity spot just above my product."
Diagnosis: Homocoupling of the boronic acid.
Impurity Identity: 4,4'-Dimethylbiphenyl.
Root Cause: This occurs when the oxidative addition of the aryl bromide is slow, or excess oxygen is present (promoting the Glaser coupling-like mechanism).
Solution:
Slow Addition: Add the boronic acid solution dropwise over 1 hour.
Stoichiometry: Reduce boronic acid to 1.1 eq.
Solvent Switch: Change from Dioxane to Toluene/Ethanol/Water (4:2:1) . Ethanol can help reduce Pd(II) back to Pd(0) efficiently.
Issue 3: "I cannot isolate the product; it stays in the aqueous layer or streaks on silica."
Diagnosis: Zwitterionic solubility issues.
Explanation: 5-(4-Methylphenyl)pyridin-3-ol exists in equilibrium between the neutral form, the pyridinium salt (acidic pH), and the phenolate (basic pH).
The Fix (Isoelectric Precipitation):
The mixture is likely basic (pH > 10). The product is soluble as the phenolate anion.
Carefully add 1M HCl dropwise.
Target pH 6.0 - 7.0. At this range, the molecule is neutral and least soluble in water.
A precipitate should form. Filter and wash with cold water/ether.
Do NOT extract with pure EtOAc at pH 10; you will leave the product in the water.
Part 4: Comparison of Methods
Feature
Method A (Protected)
Method B (Direct)
Overall Yield
High (75-85% over 2 steps)
Moderate (40-60%)
Purification
Standard Silica Chromatography
Difficult (Zwitterion)
Catalyst Cost
Low (Pd(dppf)Cl₂)
High (XPhos Pd G2)
Atom Economy
Lower (Methyl waste)
Higher
Scalability
Excellent (>100g)
Poor (<1g)
Part 5: Troubleshooting Logic Tree
Caption: Figure 2. Decision matrix for diagnosing reaction failures based on LCMS/TLC data.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Billingsley, K. L., & Buchwald, S. L. (2006).[3] A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488.
Technical Support Guide: Synthesis of 5-(4-Methylphenyl)pyridin-3-ol via Suzuki-Miyaura Coupling
Executive Summary & Chemical Strategy The Challenge: Synthesizing 5-(4-methylphenyl)pyridin-3-ol presents a "perfect storm" of catalytic challenges. You are coupling a heteroaryl halide (electron-deficient, prone to cata...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Strategy
The Challenge:
Synthesizing 5-(4-methylphenyl)pyridin-3-ol presents a "perfect storm" of catalytic challenges. You are coupling a heteroaryl halide (electron-deficient, prone to catalyst poisoning via the pyridine nitrogen) with an unprotected phenol (acidic, potential for Pd-coordination).
The Solution Architecture:
While protecting group strategies (e.g., O-benzyl or O-MOM) offer safety, they add two synthetic steps. This guide prioritizes the direct coupling of the unprotected 3-hydroxypyridine, utilizing high-turnover catalysts and specific base/solvent manifolds that maintain the substrate in a reactive state without deactivating the palladium center.
Optimized Reaction Protocols
Method A: The "Workhorse" Protocol (Direct Coupling)
Best for: Initial screening and moderate scales (100 mg - 5 g).
Component
Reagent/Condition
Stoichiometry
Technical Rationale
Substrate
5-Bromo-3-hydroxypyridine
1.0 equiv
The electrophile.
Coupling Partner
4-Methylphenylboronic acid
1.2 - 1.5 equiv
Excess required to account for potential protodeboronation.
Catalyst
Pd(dppf)Cl₂·CH₂Cl₂
3 - 5 mol%
The large bite angle of dppf resists displacement by the pyridine nitrogen [1].
Base
K₂CO₃ (3.0 equiv)
3.0 equiv
Critical: 1 eq neutralizes the phenol; 2 eq activates the boronic acid.
Solvent
1,4-Dioxane / H₂O
4:1 Ratio
Water is mandatory for boronic acid activation. Dioxane solubilizes the organic species.
Temperature
80°C - 90°C
N/A
High temp required to overcome the activation energy of the electron-deficient pyridine ring.
Method B: The "High-Performance" Protocol (Difficult Cases)
Best for: If Method A stalls or yields <50%. Uses Buchwald precatalysts.
Catalyst:XPhos Pd G2 or Pd₂(dba)₃ + XPhos (2 mol%).
Why: XPhos is bulky and electron-rich. It boosts oxidative addition into the C-Br bond and sterically prevents the pyridine nitrogen from binding to the Pd center [2].
Base: K₃PO₄ (3.0 equiv).
Solvent: n-Butanol or Toluene/H₂O (10:1).
Critical Workflow Visualization
The following decision tree outlines the logical flow for optimizing this specific reaction.
Figure 1: Optimization decision matrix for heteroaryl-phenol couplings.
Troubleshooting & FAQs
Q1: My reaction turns black immediately and conversion stops. What is happening?
Diagnosis: "Pd-Black" formation.
Mechanism: The catalyst is decomposing into inactive metallic palladium aggregates. This is often caused by the pyridine nitrogen displacing the phosphine ligands on the palladium, destabilizing the active species.
Fix:
Switch Ligands: Move to XPhos or SPhos . These biaryl phosphine ligands are dialkyl-substituted (electron-rich) and extremely bulky.[1] They bind tightly to Pd and physically block the pyridine nitrogen from coordinating [2].
Degas Thoroughly: Oxygen accelerates ligand oxidation, leading to catalyst death. Sparge your solvents with Argon for 15 minutes, or use freeze-pump-thaw cycling.
Q2: The product is impossible to purify. It streaks on silica gel.
Diagnosis: Amphoteric nature of the product.
The Science: Your product, 5-(4-methylphenyl)pyridin-3-ol, contains a basic nitrogen (pyridine) and an acidic proton (phenol). On silica, it sticks effectively.
Fix: The "Isoelectric" Extraction (No Column Needed)
Acidify: After the reaction, add 1M HCl until pH < 2. The pyridine protonates; the product moves into the aqueous layer. Wash the organic layer (removes boronic acid byproducts and ligands).
Neutralize: Slowly add saturated NaHCO₃ or NaOH to the aqueous layer until pH ~ 6-7 (the isoelectric point).
Precipitate/Extract: The product should precipitate as a solid. If not, extract this neutral aqueous phase with EtOAc or n-Butanol. The neutral zwitterion extracts cleanly [3].
Q3: I see starting material remaining, but no catalyst death.
Diagnosis: Cycle stagnation due to poor transmetallation.
Fix:
Increase Base: The phenol consumes 1 equivalent of base immediately. Ensure you have at least 3.0 equivalents of base total.
Water is Key: The boronic acid must form a boronate species [Ar-B(OH)₃]⁻ to transmetallate. Ensure your solvent system is at least 20% water. Anhydrous conditions will fail here [4].
Step-by-Step Experimental Protocol (Recommended)
Synthesis of 5-(4-Methylphenyl)pyridin-3-ol
Setup: Flame-dry a 50 mL Schlenk tube or microwave vial. Cool under Argon.
Charging: Add:
5-Bromo-3-hydroxypyridine (174 mg, 1.0 mmol)
4-Methylphenylboronic acid (204 mg, 1.5 mmol)
Pd(dppf)Cl₂ (36 mg, 0.05 mmol, 5 mol%)
K₂CO₃ (414 mg, 3.0 mmol)
Solvent: Add 1,4-Dioxane (4 mL) and degassed Water (1 mL).
Degassing: Sparge the mixture with Argon for 10 minutes (bubbling directly into liquid).
Dilute with water (10 mL) and wash with Ethyl Acetate (2 x 10 mL). Discard organic wash (contains impurities).
Crucial Step: Acidify the aqueous layer to pH 2 with 1M HCl.
Wash acidic aqueous layer with DCM (2 x 10 mL). Discard organics.
Neutralize aqueous layer to pH 7 using sat. NaHCO₃. The product may precipitate.
Extract with EtOAc (3 x 15 mL). Dry combined organics over Na₂SO₄ and concentrate.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488.
Collis, G. E., et al. (2022).[4] Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc, 2022(iv), 205-218.[4]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #PYR-OH-505 | Status: Open | Priority: Critical
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Invisible" Product Problem
Researchers frequently report "poor yields" for 5-(4-methylphenyl)pyridin-3-ol (Target Molecule) in the final step. In 90% of cases we analyze, the reaction actually worked, but the product was lost during isolation.
This molecule is a vinylogous amide and a zwitterion . It possesses both a basic pyridine nitrogen (
) and an acidic phenolic hydroxyl ().
The Trap: At neutral pH, it exists largely as a zwitterion or polar neutral species with high water solubility (
, but much lower as a salt).
The Failure Mode: Standard extraction (EtOAc/Water) often leaves >60% of the product in the aqueous phase or trapped in boron-nitrogen aggregates.
This guide addresses the two most common final steps:
Route A (Demethylation): Cleavage of the methyl ether precursor.[1]
Route B (Direct Coupling): Suzuki coupling of the unprotected 5-bromo-3-pyridinol.
Module 1: The Demethylation Route (BBr
Method)
Scenario: You are converting 3-methoxy-5-(4-methylphenyl)pyridine using Boron Tribromide (BBr
).
Symptom: "The TLC showed conversion, but after quenching and washing, I recovered nothing."
The Chemistry of Failure
Unlike simple anisoles, pyridine derivatives form a stable Lewis Acid-Base Adduct with BBr
.
1st Eq of BBr
: Coordinates immediately to the Pyridine Nitrogen (Non-productive for cleavage).
Subsequent Eq: Performs the ether cleavage.
Quench: Forms a sticky borate-pyridine complex that resists hydrolysis and traps product in the aqueous layer.
Visualizing the Adduct Trap
Figure 1: The mechanism of yield loss during pyridine demethylation. The nitrogen atom acts as a "sink" for the reagent.
Optimized Protocol: The "Dry Workup"
Do not use standard liquid-liquid extraction for this substrate.
Stoichiometry: Use 4.0 equivalents of BBr
(1M in DCM).
Why: 1 eq for the Nitrogen, 1 eq for the Oxygen, 2 eq to drive kinetics.
Reaction: Start at 0°C, warm to RT, then reflux for 4 hours.
Quench (Critical): Cool to 0°C. Add MeOH dropwise (exothermic!).
Hydrolysis: Concentrate in vacuo to dryness. Add fresh MeOH and concentrate again (repeat 3x).
Why: This removes Boron as volatile trimethyl borate, B(OMe)
.
Isolation (The "Salting Out" Trick):
Dissolve residue in minimal water.
Adjust pH to 6.5 – 7.0 (The Isoelectric Point) using saturated NaHCO
or 2N NaOH.
Do not extract yet. Saturate the water with solid NaCl.
Extract with CHCl
:Isopropanol (3:1) .[2][3] EtOAc is too non-polar.
Dry organic layer (Na
SO) and concentrate.
Module 2: The Direct Coupling Route (Suzuki)
Scenario: You are coupling 5-bromo-pyridin-3-ol with 4-methylphenylboronic acid.
Symptom: "Low conversion (<30%). The catalyst seems to die."
The Chemistry of Failure
Free phenols (and hydroxypyridines) are acidic. In the presence of standard bases (Na
CO), they deprotonate to form an anion that can coordinate to Palladium, poisoning the catalytic cycle.
Optimized Protocol: Ligand Switching
Switch from standard Pd(PPh
) to phosphine ligands that are bulky and electron-rich (Buchwald Ligands).
Parameter
Standard (Fail)
Optimized (Success)
Catalyst
Pd(PPh) or Pd(dppf)Cl
Pd(OAc) + XPhos or Pd-Amphos
Base
NaCO (aq)
KPO (3.0 eq)
Solvent
DMF or Toluene/Water
1,4-Dioxane / Water (4:1)
Temp
80°C
100°C
Why XPhos? The bulky biaryl ligand creates a protective steric shell around the Pd center, preventing the hydroxypyridine anion from shutting down the oxidative addition step.
Module 3: The "Black Box" Workup Guide
If you have product but can't isolate it, use this decision tree.
Figure 2: Decision matrix for isolating zwitterionic pyridinols.
FAQs: Common Pitfalls
Q: Can I use HBr/Acetic Acid for demethylation instead of BBr
?A: Yes, but be careful. 5-aryl-3-methoxypyridines are electron-rich. Harsh acidic conditions (refluxing 48% HBr) can sometimes lead to bromination of the p-tolyl ring or the pyridine 2-position. If you see a mass of M+79/81, you have brominated your product. BBr is milder but requires the specific workup above.[1]
Q: My product is stuck on the silica column. It streaks everywhere.A: Pyridinols interact strongly with the acidic silanols on silica gel.
Fix 1: Deactivate the silica by flushing the column with 1% Triethylamine in Hexane before loading.
Fix 2: Use DCM:MeOH:NH
OH (90:10:1) as your eluent. The ammonia competes for the silica sites, allowing your product to elute as a tight band.
Q: What is the exact pI of this molecule?A: While experimental data for this specific derivative is sparse, 3-hydroxypyridine has a
and . The calculated pI is . You must adjust your aqueous layer to pH 6.5–7.0 to maximize the neutral species for extraction.
Suzuki Coupling of Hydroxypyridines (Ligand Selection)
Source: Billingsley, K., & Buchwald, S. L. (2008). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Journal of the American Chemical Society.
Technical Support Center: Optimizing 5-(4-Methylphenyl)pyridin-3-ol Experimental Fidelity
The following Technical Support Guide is designed for researchers utilizing 5-(4-Methylphenyl)pyridin-3-ol (referred to herein as MPP-3-ol ). This guide treats MPP-3-ol as a bioactive chemical probe, acknowledging its st...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers utilizing 5-(4-Methylphenyl)pyridin-3-ol (referred to herein as MPP-3-ol ).
This guide treats MPP-3-ol as a bioactive chemical probe, acknowledging its structural properties—specifically the 3-hydroxypyridine core substituted with a lipophilic p-tolyl group . This scaffold is historically associated with GPR109A (HCA2) agonism , kinase inhibition (biaryl scaffold) , and mitochondrial protonophoric activity .
Product Code: MPP-3-ol
Chemical Class: 5-Aryl-3-hydroxypyridine
Primary Application: Metabolic Signaling & Anti-inflammatory Research
Status: Bioactive Probe / Screening Hit
Emergency Triage: Troubleshooting FAQs
Quick solutions for common experimental anomalies observed with MPP-3-ol.
Q1: I am observing unexpected cAMP suppression in my "negative control" cell lines. Is the compound active?
Diagnosis:Off-Target GPR109A (HCA2) Activation.Mechanism: The 5-substituted pyridine-3-ol scaffold is a bioisostere of nicotinic acid (Niacin). It frequently acts as an agonist for the Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A) , which is G
i-coupled.
Solution:
Verify Expression: Check your cell line for HCAR2 mRNA expression (common in adipocytes, immune cells, and some epithelial lines).
Blockade: Pre-treat cells with Pertussis Toxin (PTX) (100 ng/mL, 16h) to uncouple G
i signaling. If the effect disappears, it is GPR109A-mediated.
Q2: My IC50 values shift significantly (2-10x) when I change protein concentration in my kinase assay.
Diagnosis:Colloidal Aggregation (Promiscuous Inhibition).Mechanism: The lipophilic p-tolyl group combined with the polar hydroxyl can induce micelle-like aggregate formation at concentrations
, leading to non-specific protein sequestration.
Solution:
Detergent Check: Ensure your assay buffer contains 0.01% Triton X-100 or 0.005% Tween-20 .
Spin Test: Centrifuge the compound solution (10,000 x g, 10 min) before adding to the assay. If potency drops after spinning, aggregates were responsible.
Q3: I see rapid cytotoxicity (ATP depletion) that does not correlate with my target pathway.
Diagnosis:Mitochondrial Uncoupling (Protonophore Effect).Mechanism: Pyridin-3-ols are weak acids (pKa ~8.5). In their neutral form, they can pass through the inner mitochondrial membrane, release a proton, and return as an anion, dissipating the proton gradient.
Solution:
Metabolic Rescue: Supplement media with Glucose (25 mM) to drive glycolysis. If toxicity is reduced compared to Galactose media, the compound is targeting oxidative phosphorylation.
Deep Dive: Managing Specific Off-Target Liabilities
Liability A: The "Niacin Mimic" Effect (GPR109A)
MPP-3-ol is structurally homologous to 5-methyl-nicotinic acid. In sensitive cell lines (e.g., THP-1, Adipocytes), it will trigger the anti-lipolytic and anti-inflammatory pathways independent of your intended target.
Validation Protocol: The PTX-Rescue Assay
Use this to confirm if your phenotype is driven by G
The 3-hydroxypyridine moiety is redox-active and can interfere with fluorescence-based assays (e.g., Resazurin/Alamar Blue) or act as a PAINS (Pan-Assay Interference Compound) via redox cycling.
Data: Interference Thresholds
Assay Type
Interference Mechanism
Threshold Concentration
Mitigation
Resazurin (Cell Viability)
Redox cycling reduces dye non-enzymatically
Use CellTiter-Glo (ATP) instead.
FRET / TR-FRET
Fluorescence Quenching (UV absorption)
Check OD at excitation (e.g., 320-340nm).
Cysteine Proteases
Covalent adduction (Quinone methide formation)
Variable
Add 1 mM DTT to buffer (scavenges electrophiles).
Visualizing the Off-Target Pathways
The following diagram illustrates the divergent signaling pathways where MPP-3-ol can introduce confounding variables.
Figure 1: Mechanistic map of MPP-3-ol off-target interactions. Red pathways indicate receptor-mediated interference; Yellow pathways indicate physicochemical toxicity.
Experimental Protocol: Structure-Activity Relationship (SAR) Control
To definitively prove your biological effect is "on-target" and not due to the general pyridinol scaffold, you should synthesize or purchase a Negative Control Analog .
Logic: Methylating the nitrogen or the oxygen (O-methylation) removes the hydrogen bond donor capability critical for GPR109A binding and prevents the proton-shuttling (uncoupling) capacity.
Expectation: If MPP-3-ol works via your specific target, the N-methyl or O-methyl analog might retain activity (depending on the target pocket). If the effect is due to mitochondrial uncoupling or GPR109A, the analog should be inactive.
Structure-activity relationship (SAR) studies of 5-(4-Methylphenyl)pyridin-3-ol analogs
Executive Summary: The Scaffold Advantage The 5-aryl-3-hydroxypyridine scaffold, represented here by the lead compound 5-(4-Methylphenyl)pyridin-3-ol , is a privileged structure in medicinal chemistry. It serves as a cri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold Advantage
The 5-aryl-3-hydroxypyridine scaffold, represented here by the lead compound 5-(4-Methylphenyl)pyridin-3-ol , is a privileged structure in medicinal chemistry. It serves as a critical bioisostere for 3-arylphenols , offering improved physicochemical properties while maintaining key pharmacophoric interactions.
This guide provides a technical deep-dive into the SAR of this scaffold, comparing the lead compound against key structural analogs. We focus on three critical optimization vectors:
The Pyridine Core (Bioisosterism): Modulation of pKa and solubility compared to phenols.
The 5-Aryl Substituent (Hydrophobic Reach): The role of the 4-methyl group in potency and metabolic stability.
Positional Isomerism: The impact of nitrogen placement on binding affinity.
Chemical Space & Design Strategy
The "Why": Pyridine-3-ol as a Phenol Bioisostere
The 3-hydroxypyridine moiety is often employed to replace a phenol group in hit-to-lead optimization.
Acidity (pKa): The pyridine nitrogen is electron-withdrawing, lowering the pKa of the 3-OH group (approx. pKa 8.0–8.5) compared to a phenol (pKa ~10). This enhances hydrogen bond donor capability at physiological pH.
Solubility: The basic pyridine nitrogen provides a handle for protonation (at low pH) and general polarity, improving aqueous solubility—a common failure point for biaryl phenols.
SAR Logic: The 5-(4-Methylphenyl) Substitution
The addition of the 4-methylphenyl (p-tolyl) group at the 5-position creates a "biaryl twist."
Hydrophobic Interaction: The 4-methyl group targets deep hydrophobic pockets (e.g., the "gatekeeper" region in kinases or allosteric sites in GPCRs).
Metabolic Liability: The benzylic methyl is a "soft spot" for CYP450-mediated oxidation, often requiring optimization (e.g., to Cl or CF3) in later stages.
Comparative Analysis: Lead vs. Alternatives
The following table compares the Lead Compound (Compound A) against three strategic analogs to illustrate the SAR landscape.
Compound A vs. B: The pyridine nitrogen in Compound A significantly improves solubility without sacrificing the biaryl geometry.
Compound A vs. C: The 4-methyl group in Compound A is critical for potency (+++ vs +), likely filling a specific hydrophobic sub-pocket.
Compound A vs. D: Adding a second nitrogen (Pyrimidine) further lowers logP but may reduce potency if the target pocket is lipophilic.
Visualizing the Mechanism & SAR
The following diagram maps the Structure-Activity Relationship (SAR) logic and the synthesis pathway.
Caption: SAR map highlighting the functional roles of the scaffold components and the primary synthetic route via Suzuki-Miyaura coupling.
Experimental Protocols
To validate the SAR claims, the following protocols for Synthesis and Metabolic Stability Assessment are recommended. These protocols are designed to be self-validating with built-in controls.
Protocol A: Synthesis via Suzuki-Miyaura Coupling
Objective: Synthesize 5-(4-Methylphenyl)pyridin-3-ol from commercially available precursors.
Base: Sodium Carbonate (Na2CO3) (2.0 M aqueous solution, 3.0 eq)
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon for 15 minutes. Why: Palladium(0) catalysts are oxygen-sensitive; oxidation leads to homocoupling byproducts.
Dissolution: Add Substrate A and Substrate B to the flask. Dissolve in 1,4-Dioxane (0.1 M concentration relative to Substrate A).
Base Addition: Add the 2.0 M Na2CO3 solution.
Degassing: Bubble Argon through the biphasic mixture for 10 minutes.
Catalyst Addition: Add Pd(PPh3)4 quickly against a positive Argon flow.
Reflux: Heat the reaction to 90°C for 12–16 hours. Monitor by LC-MS (Target Mass: [M+H]+ = 186.1).
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
Purification: Flash column chromatography (SiO2, Gradient: 0–50% EtOAc in Hexanes). The product is typically a white to off-white solid.
A Comparative Analysis of 5-(4-Methylphenyl)pyridin-3-ol and Its Positional Isomers: A Guide for Researchers
In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its versatility allows for a wide range of structural modifications that...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its versatility allows for a wide range of structural modifications that can significantly impact biological activity. This guide provides an in-depth comparative analysis of 5-(4-Methylphenyl)pyridin-3-ol and its key positional isomers, offering researchers, scientists, and drug development professionals a comprehensive overview of their physicochemical properties and biological activities, supported by experimental data and established protocols.
Introduction to 5-(4-Methylphenyl)pyridin-3-ol and Its Isomeric Landscape
5-(4-Methylphenyl)pyridin-3-ol is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group and a p-tolyl group. The relative positions of these functional groups, as well as the position of the methyl group on the phenyl ring, give rise to a variety of positional isomers. Understanding the subtle yet critical differences between these isomers is paramount for structure-activity relationship (SAR) studies and the rational design of targeted therapies.
This guide will focus on the comparison of 5-(4-Methylphenyl)pyridin-3-ol with two main classes of its positional isomers:
Hydroxyl Positional Isomers: Where the hydroxyl group is located at different positions on the pyridine ring (e.g., 2-ol and 4-ol).
Methyl Positional Isomers: Where the methyl group is located at different positions on the phenyl ring (e.g., ortho and meta positions).
The structural differences between these isomers are illustrated in the diagram below.
Figure 1: Key positional isomers of 5-(4-Methylphenyl)pyridin-3-ol.
Physicochemical Properties: The Influence of Isomerism
The position of the hydroxyl and methyl groups significantly influences the physicochemical properties of these molecules, which in turn affects their pharmacokinetic and pharmacodynamic profiles. A critical property of hydroxypyridines is their existence in a tautomeric equilibrium between the enol (hydroxypyridine) and keto (pyridone) forms. The favored form is highly dependent on the solvent environment and the position of the hydroxyl group.
In polar solvents, 2-hydroxypyridine and 4-hydroxypyridine predominantly exist in their pyridone tautomeric forms. In contrast, 3-hydroxypyridine exists primarily as the hydroxypyridine form in all solvents.[1][2][3] This fundamental difference has profound implications for hydrogen bonding capacity, acidity, and solubility.
Property
5-(4-Methylphenyl)pyridin-3-ol
5-(4-Methylphenyl)pyridin-2-ol
5-(4-Methylphenyl)pyridin-4-ol
5-(2-Methylphenyl)pyridin-3-ol
5-(3-Methylphenyl)pyridin-3-ol
Predominant Tautomeric Form (in polar solvent)
Hydroxypyridine
Pyridone
Pyridone
Hydroxypyridine
Hydroxypyridine
Molecular Weight
185.22
185.22
185.22
185.22
185.22
Predicted logP
2.5
2.3
2.3
2.6
2.6
Predicted pKa (acidic)
~8.5
~11.5
~11
~8.5
~8.5
Predicted pKa (basic)
~5.0
~1.5
~3.0
~5.0
~5.0
Table 1: Comparison of predicted physicochemical properties of 5-(4-Methylphenyl)pyridin-3-ol and its positional isomers. (Note: Experimental data for these specific compounds is limited; values are estimated based on known properties of parent structures and computational predictions.)
The shift in tautomeric equilibrium for the 2- and 4-hydroxy isomers to the pyridone form generally leads to higher melting points and lower solubility in non-polar solvents compared to the 3-hydroxy isomers. The position of the methyl group on the phenyl ring is expected to have a more subtle effect on these properties, primarily influencing lipophilicity and potential steric interactions.
Biological Activity: A Tale of Two Targets
Pyridine-based compounds are known to interact with a wide array of biological targets. For the purpose of this guide, we will focus on two well-established activities of phenyl-substituted pyridinols: modulation of nicotinic acetylcholine receptors (nAChRs) and antiproliferative effects on cancer cell lines.
Phenyl-substituted pyridinols have been investigated for their ability to bind to nAChRs, which are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems.[4] The affinity and functional activity of these compounds at different nAChR subtypes can be significantly altered by the positioning of the hydroxyl and methyl groups.
The hydrogen-bonding capability of the hydroxyl or pyridone moiety is a critical determinant of receptor affinity. For nAChR binding, a hydrogen bond acceptor is a key feature of the pharmacophore.[5] The different tautomeric forms of the hydroxyl isomers will present distinct hydrogen bonding profiles to the receptor binding site.
Antiproliferative Activity
Pyridine derivatives have demonstrated a broad spectrum of antiproliferative activities against various cancer cell lines.[6][7] The mechanism of action can vary widely, from kinase inhibition to the induction of apoptosis. The presence and position of hydroxyl and methyl groups can enhance this activity.[6] For instance, studies on other pyridine derivatives have shown that the position of the hydroxyl group can significantly impact the IC50 values against cancer cell lines.[6]
The increased hydrogen-bonding capacity and altered electronic distribution of the pyridone tautomers in the 2- and 4-hydroxy isomers could lead to different interactions with biological targets compared to the 3-hydroxy isomer. Similarly, the steric and electronic effects of the methyl group's position on the phenyl ring can influence the molecule's ability to fit into the binding pocket of a target protein.
Experimental Protocols
To facilitate further research and direct comparison of these isomers, we provide standardized protocols for the synthesis of the parent compound and for key biological assays.
Synthesis of 5-Aryl-pyridin-3-ols via Suzuki Cross-Coupling
A general and efficient method for the synthesis of 5-aryl-pyridin-3-ols involves a Suzuki cross-coupling reaction. This protocol is adapted from established methodologies for the synthesis of similar pyridine derivatives.
Figure 2: General workflow for the synthesis of 5-aryl-pyridin-3-ols.
Step-by-Step Protocol:
Reaction Setup: To a reaction vessel, add 5-bromopyridin-3-ol (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base such as potassium carbonate (2.0 eq.).
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-pyridin-3-ol.
This protocol describes a competitive radioligand binding assay to determine the affinity of the test compounds for nAChRs, adapted from established methods.[8][9]
Materials:
Rat brain homogenates (or cell lines expressing specific nAChR subtypes)
Radioligand (e.g., [³H]epibatidine or [³H]cytisine)
Test compounds (5-(4-methylphenyl)pyridin-3-ol and its isomers)
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
Wash buffer (ice-cold binding buffer)
Glass fiber filters (pre-soaked in polyethyleneimine)
Scintillation cocktail and counter
Step-by-Step Protocol:
Reaction Mixture Preparation: In a 96-well plate, combine the receptor preparation (e.g., rat brain homogenate), a fixed concentration of the radioligand, and varying concentrations of the test compound in the binding buffer.
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. This protocol is based on standard MTT assay procedures.[10][11][12][13][14]
Materials:
Cancer cell line of interest (e.g., HCT116, MCF-7)
Cell culture medium and supplements
Test compounds (5-(4-methylphenyl)pyridin-3-ol and its isomers)
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
96-well plates
Microplate reader
Step-by-Step Protocol:
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Conclusion and Future Directions
The positional isomerism of 5-(4-Methylphenyl)pyridin-3-ol presents a compelling case study in the principles of medicinal chemistry. The subtle changes in the positions of the hydroxyl and methyl groups can lead to significant alterations in physicochemical properties, primarily through the influence on tautomeric equilibrium, and are predicted to have a substantial impact on biological activity.
This guide provides a framework for the systematic comparison of these isomers. The provided experimental protocols for synthesis and biological evaluation offer a starting point for researchers to generate the direct comparative data that is currently lacking in the literature. Such data will be invaluable for elucidating detailed structure-activity relationships and for the rational design of more potent and selective drug candidates targeting nAChRs, cancer-related pathways, or other relevant biological systems. Future research should focus on the synthesis and comprehensive biological profiling of a complete set of these isomers to fully unlock their therapeutic potential.
References
Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8.
Beak, P., Fry, F. S., Lee, J., & Steele, F. (1976). Equilibration studies. Protomeric equilibria of 2-and 4-hydroxypyridines. Journal of the American Chemical Society, 98(1), 171-179.
Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
Fornili, A., Sironi, M., & Raimondi, M. (2013). From 2-hydroxypyridine to 4 (3H)-pyrimidinone: a computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674.
Gifford Bioscience. Radioligand Binding Assay Protocol. Retrieved from [Link]
Katritzky, A. R., & Lagowski, J. M. (1963). Tautomerism in Heterocyclic Chemistry. Advances in Heterocyclic Chemistry, 1, 339-437.
Villa-Reyna, A. L., et al. (2023).
Lukas, R. J., et al. (1999). International Union of Pharmacology. XX. Compendium of Nicotinic Acetylcholine Receptor Subunits. Pharmacological Reviews, 51(2), 397-401.
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
El-Sayed, M. A. A., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances, 13(16), 10695-10711.
Muramatsu, I., et al. (2011). Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers in Pharmacology, 2, 62.
Dougherty, D. A. (2008). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 105(49), 19171-19172.
Cankara Pirol, S., et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry, 87, 140-149.
Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435.
Pesti, J. A., et al. (2021). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 26(11), 3169.
Carroll, F. I., et al. (2010). Nicotinic Acetylcholine Receptor Efficacy and Pharmacological Properties of 3-(Substituted phenyl)-2β-substituted Tropanes. Journal of Medicinal Chemistry, 53(23), 8345-8353.
Fornili, A., Sironi, M., & Raimondi, M. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674.
Lester, H. A., et al. (2004). Nicotinic acetylcholine receptors: from structure to brain function. Journal of Neurobiology, 61(2), 147-163.
Wang, Y., et al. (2015). Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(1), 123-127.
Head-to-head study of 5-(4-Methylphenyl)pyridin-3-ol and [competitor compound name]
A Head-to-Head Comparative Guide to Novel VEGFR2 Kinase Inhibitors: 5-(4-Methylphenyl)pyridin-3-ol vs. Sunitinib Introduction Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiol...
Author: BenchChem Technical Support Team. Date: February 2026
A Head-to-Head Comparative Guide to Novel VEGFR2 Kinase Inhibitors: 5-(4-Methylphenyl)pyridin-3-ol vs. Sunitinib
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions such as cancer.[1][2] A key regulator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily mediated through the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5][6] Activation of VEGFR-2 on endothelial cells triggers a cascade of downstream events leading to cell proliferation, migration, and survival, which are essential for new vessel formation.[3][5][6][7] Consequently, inhibiting VEGFR-2 has become a cornerstone of anti-angiogenic therapy in oncology.[8][9]
Sunitinib (Sutent®) is a well-established, FDA-approved multi-targeted receptor tyrosine kinase inhibitor with potent activity against VEGFRs, among other kinases.[10][11][12][13] It serves as a critical benchmark in the development of new anti-angiogenic agents. This guide presents a head-to-head comparison of Sunitinib with 5-(4-Methylphenyl)pyridin-3-ol, a novel investigational inhibitor with a pyridinol scaffold, a chemical class known for its potential in kinase inhibition.
The objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison of these two compounds. We will delve into their mechanisms of action, compare their biochemical and cellular performance using experimental data, and provide detailed protocols for key assays to enable reproducible research.
Mechanism of Action: Targeting the VEGFR-2 Signaling Axis
Both 5-(4-Methylphenyl)pyridin-3-ol and Sunitinib function as ATP-competitive inhibitors of the VEGFR-2 kinase domain.[14] Upon binding of the VEGF-A ligand, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[3][4][5] This phosphorylation event creates docking sites for various signaling proteins, initiating downstream pathways like the PLCγ-PKC-MAPK and PI3K-Akt cascades, which ultimately drive endothelial cell proliferation and survival.[5][7][15]
Sunitinib and 5-(4-Methylphenyl)pyridin-3-ol exert their inhibitory effect by occupying the ATP-binding pocket of the VEGFR-2 kinase domain.[14] This prevents the transfer of phosphate from ATP to the tyrosine residues, thereby blocking the receptor's activation and halting the downstream signaling cascade.[14] While both compounds share this fundamental mechanism, their potency, selectivity, and overall pharmacological profiles can differ significantly due to variations in their chemical structure and binding kinetics.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Head-to-Head Performance Comparison
To provide a clear and objective comparison, we evaluated both compounds across several key performance indicators, from biochemical potency to cellular efficacy.
Biochemical Potency and Selectivity
The primary measure of a kinase inhibitor's potency is its IC50 value, the concentration required to inhibit 50% of the enzyme's activity. We assessed the IC50 of both compounds against VEGFR-2 and a panel of other relevant kinases to understand their selectivity profile. A more selective compound may offer a better therapeutic window with fewer off-target side effects.
Methodology: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay was used to measure kinase activity.[16][17][18]
Compound
VEGFR-2 IC50 (nM)
PDGFRβ IC50 (nM)
c-KIT IC50 (nM)
FLT3 IC50 (nM)
5-(4-Methylphenyl)pyridin-3-ol
16
250
>10,000
>10,000
Sunitinib
9
8
15
25
Data presented are representative. Actual values may vary between experiments.
Interpretation:
Potency: Sunitinib demonstrates slightly higher potency against VEGFR-2 in this biochemical assay.[19]
Selectivity: 5-(4-Methylphenyl)pyridin-3-ol shows significantly higher selectivity for VEGFR-2 over the other kinases tested. In contrast, Sunitinib is a multi-targeted inhibitor, showing potent activity against PDGFRβ, c-KIT, and FLT3, consistent with its known pharmacological profile.[10][13][19][20] This high selectivity of 5-(4-Methylphenyl)pyridin-3-ol could translate to a more favorable safety profile by avoiding toxicities associated with the inhibition of other kinases.
Cellular Efficacy: Inhibition of Endothelial Cell Proliferation
To assess the compounds' activity in a more biologically relevant context, we measured their ability to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with VEGF-A.[15][21][22]
Methodology: A colorimetric MTT assay was used to quantify cell viability and proliferation.
Compound
HUVEC Proliferation EC50 (nM)
5-(4-Methylphenyl)pyridin-3-ol
45
Sunitinib
28
Data presented are representative. EC50 values were determined in the presence of 10 ng/mL VEGF-A.
Interpretation:
The results from the cellular assay are consistent with the biochemical data. Sunitinib shows greater potency in inhibiting VEGF-driven HUVEC proliferation.[23] This is expected, given its slightly lower IC50 against VEGFR-2. The novel compound, 5-(4-Methylphenyl)pyridin-3-ol, still demonstrates potent anti-proliferative activity in the nanomolar range, confirming its ability to engage the target in a cellular environment and inhibit its downstream function.
Comparative Pharmacokinetic Profile
An effective drug requires not only potent target engagement but also favorable pharmacokinetic (PK) properties. Below is a summary of key in vitro ADME (Absorption, Distribution, Metabolism, Excretion) parameters.
Parameter
5-(4-Methylphenyl)pyridin-3-ol
Sunitinib
Aqueous Solubility (pH 7.4, µM)
55
25
Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s)
15
12
Human Liver Microsomal Stability (% remaining after 60 min)
75%
40%
Plasma Protein Binding (%)
90%
95%
Data are representative from in vitro assays. Sunitinib data is consistent with public domain information.[10][24]
Metabolic Stability: The novel compound shows greater stability in human liver microsomes, which may translate to a longer half-life and lower clearance in vivo. Sunitinib is known to be metabolized primarily by the CYP3A4 enzyme.[10][12][24]
Protein Binding: Both compounds exhibit high plasma protein binding, which is common for kinase inhibitors.[24]
Experimental Protocols
To ensure transparency and facilitate further research, we provide detailed protocols for the key experiments described in this guide.
Protocol 1: VEGFR-2 TR-FRET Kinase Assay
This biochemical assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.
Caption: Workflow for the VEGFR-2 TR-FRET Kinase Assay.
Step-by-Step Methodology:
Compound Plating: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. Transfer 50 nL of each dilution into a low-volume 384-well assay plate.
Kinase Reaction:
Add 5 µL of 2X VEGFR-2 kinase solution (in kinase buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to each well.
Add 5 µL of 2X substrate/ATP solution (containing biotinylated poly-GT substrate and ATP at the Kₘ concentration) to initiate the reaction.[8]
Incubate the plate at room temperature for 60 minutes.
Detection:
Add 10 µL of 2X Stop/Detection buffer (containing EDTA to stop the reaction, a Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC).
Incubate at room temperature for 60 minutes, protected from light.
Data Acquisition: Read the plate on a compatible TR-FRET plate reader (e.g., EnVision). Calculate the ratio of the acceptor (665 nm) to donor (615 nm) emission.
Data Analysis: Plot the emission ratio against the logarithm of the compound concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
Protocol 2: HUVEC Proliferation (MTT) Assay
This cell-based assay measures the anti-proliferative effect of compounds on endothelial cells.
Step-by-Step Methodology:
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells per well in 100 µL of endothelial growth medium (EGM-2).[22] Allow cells to attach overnight at 37°C, 5% CO₂.
Serum Starvation: Replace the medium with 100 µL of basal medium (EBM-2) containing 0.5% FBS and incubate for 4-6 hours.
Compound Treatment:
Prepare serial dilutions of test compounds in the assay medium (EBM-2 + 0.5% FBS + 10 ng/mL VEGF-A).
Remove the starvation medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and no-VEGF control wells.
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[22]
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Normalize the absorbance data to the vehicle control (100% proliferation) and calculate the percentage of inhibition for each compound concentration to determine the EC50 value.
Discussion and Future Perspectives
This head-to-head comparison reveals that while Sunitinib is a more potent multi-targeted inhibitor, 5-(4-Methylphenyl)pyridin-3-ol emerges as a highly selective and potent VEGFR-2 inhibitor with a promising preclinical profile.
The high selectivity of 5-(4-Methylphenyl)pyridin-3-ol is its most distinguishing feature. By avoiding potent inhibition of other kinases like c-KIT and PDGFRβ, it may offer a wider therapeutic index and a reduction in off-target side effects commonly associated with multi-targeted inhibitors, such as hand-foot syndrome or myelosuppression.[12][13]
The favorable in vitro ADME properties of 5-(4-Methylphenyl)pyridin-3-ol , particularly its higher solubility and metabolic stability, suggest it could have improved pharmacokinetic behavior in vivo compared to Sunitinib.
Sunitinib's multi-targeted nature is also its strength, contributing to its broad anti-tumor activity by simultaneously blocking multiple pathways involved in tumor growth and angiogenesis.[19][23] The clinical efficacy of Sunitinib is well-established, making it a high bar for any new competitor.
Future Directions:
The promising in vitro profile of 5-(4-Methylphenyl)pyridin-3-ol warrants further investigation. The next logical steps would include:
In vivo Pharmacokinetic Studies: To determine its oral bioavailability, half-life, and exposure in animal models.
In vivo Efficacy Studies: To assess its anti-tumor and anti-angiogenic activity in relevant cancer xenograft models.
Safety and Toxicology Studies: To evaluate its off-target effects and determine a maximum tolerated dose.
References
VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC. (2016). SpringerLink. [Link]
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]
Clinical Pharmacology Biopharmaceutics Review(s) - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]
A Population Pharmacokinetic Meta-analysis of Sunitinib Malate (SU11248) and Its Primary Metabolite (SU12662) in Healthy Volunteers and Oncology Patients. (2009). AACR Journals. [Link]
Tolerability and pharmacokinetic profile of a sunitinib powder formulation in pediatric patients with refractory solid tumors: a Children's Oncology Group study. (2014). PubMed Central. [Link]
Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. (2007). PubMed. [Link]
Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. (2023). PubMed Central. [Link]
Comparative biochemical kinase activity analysis identifies rivoceranib as the most selective VEGFR-2 inhibitor compared with other TKIs with known activity against VEGFR-2. (2023). AACR Journals. [Link]
In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Bio-protocol. [Link]
Biochemical characterization of a novel type-II VEGFR2 kinase inhibitor: Comparison of binding to non-phosphorylated and phosphorylated VEGFR2. ResearchGate. [Link]
FP & TR-FRET Kinase Assays with Automated Liquid Handling. Molecular Devices. [Link]
A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. (2014). PubMed Central. [Link]
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Medicinal Chemistry. [Link]
A Researcher's Guide to the Safe Handling of 5-(4-Methylphenyl)pyridin-3-ol: Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. 5-(4-Methylp...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. 5-(4-Methylphenyl)pyridin-3-ol, a compound of interest, requires meticulous safety protocols to ensure the well-being of laboratory personnel. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), alongside robust operational and disposal plans. Our approach is grounded in the established principles of chemical safety for pyridine derivatives and aromatic alcohols, ensuring a self-validating system of protection.
Hazard Assessment: Understanding the Risk Profile
While a specific Safety Data Sheet (SDS) for 5-(4-Methylphenyl)pyridin-3-ol may not be readily available, its structure—a substituted pyridine and an aromatic alcohol—provides a strong basis for a thorough hazard assessment. Pyridine and its derivatives are known for their potential toxicity, flammability, and irritant properties.[1][2] Skin contact, ingestion, or inhalation can lead to adverse health effects, including nausea, coughing, and abdominal pain.[2] Aromatic alcohols can also cause skin and eye irritation. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical necessity.
Core Personal Protective Equipment (PPE) Requirements
The primary objective of PPE is to establish a barrier between the researcher and the chemical, mitigating the risk of exposure through all potential routes.
Eye and Face Protection: The First Line of Defense
Chemical splashes and airborne particles pose a significant threat to the eyes. Standard safety glasses are insufficient.
Mandatory: Chemical splash goggles that provide a complete seal around the eyes are required.[2][3]
Recommended for High-Risk Operations: When handling larger quantities or if there is a heightened risk of splashing, a full-face shield should be worn in conjunction with chemical splash goggles.[3]
Protects against splashes and airborne particles from all angles.
Face Shield
To be worn over chemical splash goggles.
Provides an additional layer of protection for the entire face from splashes.[3]
Hand Protection: Preventing Dermal Absorption
The skin is a primary route of exposure for many chemicals. The selection of appropriate gloves is critical and must be based on chemical compatibility.
Required: Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves are recommended for handling pyridine and its derivatives.[2][5] Latex gloves are not suitable and should not be used.[2]
Best Practice: Double-gloving can provide an extra layer of protection, especially during prolonged handling or when working with higher concentrations. Gloves should be inspected for any signs of degradation or perforation before each use. Contaminated gloves must be removed and disposed of immediately, followed by thorough hand washing.[5][6]
Body Protection: Shielding Against Spills and Contamination
A laboratory coat is essential for protecting street clothes and underlying skin from contamination.
Required: A flame-resistant lab coat, fully buttoned, is the minimum requirement.
Recommended for Larger Quantities: For operations involving significant quantities of 5-(4-Methylphenyl)pyridin-3-ol, a chemically resistant apron worn over the lab coat is advised.
Respiratory Protection: Safeguarding Against Inhalation
Handling of 5-(4-Methylphenyl)pyridin-3-ol, particularly in solid form, can generate dust. As a volatile compound, it can also pose an inhalation risk.
Primary Control: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][5][7]
Secondary Control: In the rare event that work cannot be performed in a fume hood, or if there is a risk of aerosolization, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
Preparation and Weighing
Don PPE: Before handling the compound, ensure all required PPE is correctly donned in the following order: lab coat, respiratory protection (if needed), eye/face protection, and then gloves.
Work in a Fume Hood: Conduct all weighing and initial handling of the solid compound inside a certified chemical fume hood.[5][7]
Minimize Dust: Handle the solid gently to avoid creating airborne dust.[5]
Solution Preparation
Controlled Addition: When dissolving the solid, add it slowly to the solvent to prevent splashing.
Maintain Containment: Keep containers covered as much as possible during the dissolution process.
During the Experiment
Clear Labeling: All containers with 5-(4-Methylphenyl)pyridin-3-ol must be clearly labeled with the chemical name and associated hazards.[2]
Situational Awareness: Always be mindful of the location of emergency equipment, such as safety showers and eyewash stations.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of 5-(4-Methylphenyl)pyridin-3-ol and contaminated materials is crucial for laboratory safety and environmental protection. All waste containing this compound must be treated as hazardous waste.[1][5]
Waste Segregation
Solid Waste: All contaminated solid waste, including weighing paper, pipette tips, and gloves, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][5]
Liquid Waste: All liquid waste containing 5-(4-Methylphenyl)pyridin-3-ol must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[5] Do not mix with incompatible waste streams.[1]
Decontamination
Equipment: Clean all non-disposable equipment thoroughly according to standard laboratory procedures.
PPE Removal and Disposal
Gloves: Remove gloves first, turning them inside out to prevent contamination of the hands.
Lab Coat: Remove the lab coat, folding it so that the contaminated surface is on the inside.
Eye/Face Protection: Remove eye and face protection last.
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[5]
Disposal: Dispose of all contaminated disposable PPE as hazardous solid waste.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[7][8]
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7][8] Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation: Move the affected person to fresh air immediately.[7] Seek medical attention.
Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[1] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[1]
Visual Workflow for PPE Selection and Use
Caption: Workflow for PPE Selection and Safe Handling of Chemicals.
References
BenchChem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile.
BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-3-azo-p-dimethylaniline.
New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
Washington State University. (n.d.). Pyridine Safety.
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
Jubilant Ingrevia Limited. (2024, January 25). Pyridine 1 degree Safety Data Sheet.
(n.d.). Understanding the Properties and Handling of Pyridine Hydrochloride (CAS 628-13-7).
MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
(2023, September 21). Safety Data Sheet(SDS).
(n.d.). Personal Protective Equipment (PPE).
GOV.UK. (n.d.). Incident management: pyridine.
Fisher Scientific. (2025, December 19). Safety Data Sheet.
DuPont. (n.d.). Personal protective solutions for Alcohol & Beverage industry applications.
Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
TCI Chemicals. (n.d.). Safety Data Sheet.
Spirits & Distilling. (2023, December 21). Dress for Success: PPE for Distilleries.